Asm-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H11BrClN3O2 |
|---|---|
Molecular Weight |
392.63 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1-(4-chlorophenyl)-N-hydroxypyrazole-3-carboxamide |
InChI |
InChI=1S/C16H11BrClN3O2/c17-11-3-1-10(2-4-11)15-9-14(16(22)20-23)19-21(15)13-7-5-12(18)6-8-13/h1-9,23H,(H,20,22) |
InChI Key |
BWHLCGVVTKWFAA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Functional Inhibitors of Acid Sphingomyelinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of functional inhibitors of acid sphingomyelinase (ASM), a class of compounds also known as FIASMAs. As the specific entity "Asm-IN-2" is not documented in publicly available scientific literature, this document focuses on the well-characterized class of FIASMAs, which represents the most likely subject of interest for researchers investigating ASM inhibition. This guide details their indirect mode of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the impacted signaling pathways, serving as a comprehensive resource for professionals in drug development and sphingolipid-related research.
Introduction to Acid Sphingomyelinase and its Inhibition
Acid sphingomyelinase (ASM; EC 3.1.4.12) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[1] This enzymatic activity is not merely a part of cellular housekeeping; the product, ceramide, is a potent second messenger involved in a multitude of cellular processes, including apoptosis, cellular stress responses, inflammation, and cell proliferation.[1] Dysregulation of ASM activity has been implicated in various pathological conditions, making it a compelling target for therapeutic intervention.
Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) are a class of compounds that reduce the activity of ASM not by direct interaction with the enzyme's active site, but through an indirect mechanism.[2] Many of these compounds are cationic amphiphilic drugs, a chemical property that is central to their mechanism of action.[2]
Mechanism of Action of FIASMAs
The primary mechanism of action of FIASMAs is a sophisticated, indirect process that leverages the unique physicochemical properties of these molecules and the cellular environment of the lysosome.
-
Lysosomal Accumulation (Acid Trapping) : FIASMAs are typically weak bases and lipophilic. This allows them to readily cross cellular membranes in their neutral state. Upon entering the acidic environment of the lysosome (pH ~4.5-5.0), they become protonated.[3][4] The resulting cationic, charged form is unable to diffuse back across the lysosomal membrane and becomes effectively trapped and concentrated within the lysosome.[3][4]
-
Detachment from the Inner Lysosomal Membrane : Acid sphingomyelinase is associated with the inner leaflet of the lysosomal membrane, a localization that is crucial for its stability and activity.[3][4] The accumulation of cationic FIASMAs at the inner membrane surface is thought to disrupt the electrostatic interactions that anchor ASM to the membrane.[5]
-
Proteolytic Degradation : Once detached from the protective environment of the membrane, ASM becomes susceptible to degradation by lysosomal proteases.[3][4] This leads to a functional reduction in the total amount of active ASM within the cell.
This indirect mechanism means that FIASMAs are effective in intact cells but do not typically inhibit ASM activity in cell-free biochemical assays.[6]
Quantitative Data: Inhibitory Potency of Representative FIASMAs
The functional inhibition of ASM by FIASMAs is a cell-based phenomenon. Therefore, IC50 values are typically determined in cellular assays that measure the residual ASM activity after treatment with the compound. The following table summarizes the inhibitory potency of several well-characterized FIASMAs. It is important to note that experimental conditions, such as cell type and incubation time, can influence the apparent IC50 values.
| Compound | Class | Typical IC50 Range (µM) | Cell Line/System | Reference(s) |
| Amitriptyline | Tricyclic Antidepressant | 1 - 10 | Various cell lines | [7] |
| Imipramine | Tricyclic Antidepressant | 1 - 10 | Various cell lines | [4] |
| Desipramine (B1205290) | Tricyclic Antidepressant | 1 - 10 | Human Fibroblasts | [4] |
| Fluoxetine | SSRI Antidepressant | 1 - 10 | Various cell lines | [7] |
| Sertraline | SSRI Antidepressant | 1 - 10 | Various cell lines |
Note: Many studies on FIASMAs report the residual ASM activity at a fixed concentration (e.g., 10 µM) rather than a precise IC50 value. A residual activity of less than 50% at 10 µM is a common criterion for classifying a compound as a FIASMA.[6][8]
Experimental Protocols
The assessment of ASM inhibition requires carefully designed experimental protocols. Below are outlines for both biochemical and cell-based assays.
Biochemical Assay for ASM Activity (In Vitro)
This type of assay is used to measure the direct activity of the enzyme and is useful for screening for direct inhibitors, but not FIASMAs.
Principle : A fluorogenic or colorimetric substrate of ASM is incubated with a source of the enzyme (e.g., purified recombinant ASM or cell lysate). The enzymatic reaction produces a detectable signal that is proportional to the enzyme's activity.
Materials :
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Fluorometer or spectrophotometer
-
Purified ASM or cell/tissue lysate
-
ASM Assay Buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)
-
Substrate: e.g., N-SMase substrate (BODIPY-FL-C12-sphingomyelin) for a fluorescent assay or a colorimetric substrate from a commercial kit.
-
Stop Solution (e.g., Chloroform:Methanol 2:1)
Procedure :
-
Prepare cell or tissue lysates by homogenization in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
In a 96-well plate, add the enzyme source (lysate or purified enzyme).
-
Add the test compound (potential direct inhibitor) at various concentrations.
-
Initiate the reaction by adding the ASM substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the enzyme activity relative to a no-inhibitor control.
Cell-Based Assay for Functional ASM Inhibition (In Situ)
This assay is essential for identifying and characterizing FIASMAs.
Principle : Live cells are pre-incubated with the test compound. The cells are then lysed, and the remaining ASM activity is measured using a biochemical assay as described above.
Materials :
-
Cultured cells (e.g., HEK293, HeLa, or primary cells)
-
Cell culture medium and supplements
-
Test compounds (potential FIASMAs)
-
Lysis buffer
-
Materials for the biochemical ASM activity assay (see section 4.1)
Procedure :
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specific duration (e.g., 1-24 hours). Include a vehicle-only control.
-
After incubation, wash the cells with PBS to remove the compound from the medium.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the lysates for normalization.
-
Measure the ASM activity in the lysates using the biochemical assay protocol described in section 4.1.
-
Calculate the residual ASM activity as a percentage of the activity in the vehicle-treated control cells.
-
Plot the residual activity against the compound concentration to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Affected by ASM Inhibition
The inhibition of ASM has profound effects on the balance of key sphingolipid second messengers, primarily decreasing the production of ceramide and leading to an accumulation of sphingomyelin. This shift in the sphingolipid rheostat impacts numerous downstream signaling cascades.
Caption: Mechanism of FIASMA action and its impact on the sphingolipid rheostat.
Experimental Workflow for FIASMA Identification
The following diagram illustrates a typical workflow for the identification and characterization of novel FIASMAs.
Caption: A streamlined workflow for the discovery and validation of FIASMAs.
Conclusion
The functional inhibition of acid sphingomyelinase presents a unique and therapeutically relevant mechanism of action. Unlike direct inhibitors, FIASMAs modulate ASM activity through a sophisticated interplay of their physicochemical properties and the cellular machinery of the lysosome. This indirect mechanism, leading to the degradation of ASM, results in a significant alteration of the cellular sphingolipid profile, with broad implications for cell signaling in health and disease. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to leverage ASM inhibition for therapeutic benefit.
References
- 1. Acidic sphingomyelinase: relationship with antidepressant-induced desensitization of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FIASMA - Wikipedia [en.wikipedia.org]
- 3. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclic antidepressants induce sphingomyelinase deficiency in fibroblast and neuroblastoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of acid sphingomyelinase and lipid bilayers in the presence of the tricyclic antidepressant desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acid sphingomyelinase-ceramide system mediates effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Functional Inhibitors of Acid Sphingomyelinase (FIASMAs)
A Whitepaper on the Core Principles, Methodologies, and Therapeutic Potential of Pharmacological ASM Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Asm-IN-2" did not yield specific public data. This guide therefore focuses on the well-characterized class of Functional Inhibitors of Acid Sphingomyelinase (FIASMAs), with a primary focus on the representative compound, Amitriptyline.
Introduction to Acid Sphingomyelinase (ASM)
Acid sphingomyelinase (ASM; EC 3.1.4.12) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine. This reaction is a key step in sphingolipid metabolism and cellular signaling. The product, ceramide, is a bioactive lipid that can self-associate to form ceramide-enriched membrane platforms. These platforms can cluster cellular receptors, thereby initiating or amplifying signaling cascades involved in apoptosis, inflammation, and cellular stress responses.[1][2] Given its central role in these pathways, ASM has emerged as a significant therapeutic target for a range of diseases, including depression, neurodegenerative disorders, and infectious diseases.[1][2]
Mechanism of Action of FIASMAs
Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) represent a large class of compounds that indirectly inhibit ASM activity.[3] Unlike direct enzymatic inhibitors, FIASMAs are typically cationic amphiphilic drugs, possessing both a lipophilic ring structure and a hydrophilic side chain with a protonatable amine group.[4]
Their mechanism of action is as follows:
-
Lysosomal Accumulation: Due to their physicochemical properties, FIASMAs can passively cross cell membranes in their neutral state. Upon entering the acidic environment of the lysosome (pH ~4.5-5.0), the amine group becomes protonated. This "acid trapping" concentrates the drug within the lysosome.[4]
-
Membrane Perturbation: The lipophilic portion of the FIASMA molecule inserts into the inner lysosomal membrane, while the now positively charged, hydrophilic portion remains in the lysosomal lumen.[4]
-
ASM Detachment and Degradation: ASM is electrostatically bound to the inner lysosomal membrane, a conformation that protects it from proteolytic degradation. The accumulation of cationic FIASMAs alters the electrostatic properties of the membrane, causing the ASM enzyme to detach.[4][5]
-
Functional Inhibition: Once in the lysosomal lumen, the detached ASM is rapidly degraded by lysosomal proteases, leading to a functional reduction in cellular ASM activity.[5][6] For instance, desipramine (B1205290) has been shown to induce the rapid intracellular degradation of mature acid sphingomyelinase in human fibroblasts.[6]
This indirect mechanism of action is a defining characteristic of FIASMAs such as amitriptyline, desipramine, and sertraline.[1]
Quantitative Data on FIASMA Activity
The potency of FIASMAs is typically evaluated in cell-based assays by measuring the residual ASM activity after treatment with the compound. Direct IC50 values from biochemical assays are less relevant for this class of inhibitors due to their indirect mechanism of action. The following tables summarize the quantitative effects of representative FIASMAs on ASM activity and related cellular processes.
Table 1: In Vitro Inhibition of ASM Activity by FIASMAs
| Compound | Cell Line/System | Concentration | Effect on ASM Activity | Citation |
| Amitriptyline | Vero Cells | 5, 10, 20, 25 µM | Dose-dependent prevention of infection-induced ASM activation. | [7] |
| Human Nasal Epithelial Cells | 10 µM | Reduction of ASM activity. | [7] | |
| Desipramine | Human Fibroblasts | 25 µM | Abolished enzyme activity via proteolytic degradation. | [6] |
| Lipid Bilayers (SPR) | 20 mM | ~50% drop in ASM binding to lipid bilayers. | [5] | |
| Sertraline | Human CD4+ T cells | Not specified | Reduced ASM protein amounts due to lysosomal degradation. | [8] |
Table 2: Cellular and In Vivo Effects of Representative FIASMAs
| Compound | Model System | Dosage/Concentration | Observed Effect | Citation |
| Amitriptyline | Human Volunteers (oral) | Single low dose | Reduced ASM activity in nasal epithelial cells. | [7] |
| Desipramine | Diabetic (db/db) mice | 10 mg/kg (i.p.) | Reduced elevated aSMase activity and ceramide levels. | [9] |
| Sertraline | Human PBMC Culture | 1 µM | Increased frequency of CD25+ Foxp3+ Treg cells from ~0.56% to 1.02%. | [10] |
Experimental Protocols
Cell-Based Functional ASM Inhibition Assay
This protocol describes a method to determine the functional inhibition of ASM in a cellular context.
Objective: To measure the residual ASM activity in cultured cells following treatment with a test compound (e.g., Amitriptyline).
Materials:
-
Human cell line (e.g., H4 neuroglioma, fibroblasts, or Human Umbilical Vein Endothelial Cells - HUVECs).
-
Complete cell culture medium.
-
Test compound (FIASMA) stock solution.
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., 250 mM sodium acetate, 1% NP-40, pH 5.0).
-
Acid Sphingomyelinase Activity Assay Kit (colorimetric or fluorometric).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well or 12-well) at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight under standard conditions (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells with the compound for a predetermined period. For FIASMAs, this can range from 30 minutes to 48 hours to allow for lysosomal accumulation and subsequent enzyme degradation.[3]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to each well.
-
Incubate on ice for 10 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble debris.
-
-
ASM Activity Measurement:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Use the lysate to measure ASM activity according to the manufacturer's protocol of a commercial assay kit. These kits typically involve the hydrolysis of a sphingomyelin substrate (which can be fluorescently or colorimetrically tagged) to measure the amount of product generated over time.
-
-
Data Analysis:
-
Normalize the ASM activity to the total protein concentration in each sample.
-
Calculate the percentage of residual ASM activity in the compound-treated samples relative to the vehicle-treated control samples.
-
Plot the percentage of residual activity against the compound concentration to generate a dose-response curve.
-
In Vivo Mouse Model for Sepsis
This protocol is an example of an in vivo study to evaluate the therapeutic effects of a FIASMA.
Objective: To assess the effect of Amitriptyline on inflammation and survival in a murine model of sepsis.
Materials:
-
Male C57BL/6 mice.
-
Amitriptyline hydrochloride.
-
Sterile 0.9% saline.
-
Lipopolysaccharide (LPS).
-
Surgical tools for cecal ligation and puncture (CLP).
-
Equipment for monitoring temperature and collecting blood/tissue samples.
Procedure:
-
Animal Acclimatization: House mice under standard conditions with access to food and water ad libitum for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Sepsis Induction:
-
Endotoxemia Model: Inject mice intraperitoneally (i.p.) with a lethal dose of LPS.
-
CLP Model: Anesthetize mice. Make a midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle. Return the cecum to the peritoneal cavity and close the incision.
-
-
Drug Administration:
-
Dissolve Amitriptyline in sterile saline.
-
Administer Amitriptyline to mice via i.p. injection at a specified dose (e.g., 10-20 mg/kg body weight) at a specific time point relative to sepsis induction (e.g., 1 hour before or after). Control groups receive an equivalent volume of saline.
-
-
Monitoring and Endpoint Analysis:
-
Survival: Monitor the survival of the animals for a defined period (e.g., 72-96 hours).
-
Cytokine Levels: Collect blood at various time points post-sepsis induction. Analyze serum for pro-inflammatory and anti-inflammatory cytokines using methods like ELISA or cytometric bead array.
-
Organ Injury: Harvest organs such as lungs and liver for histological analysis to assess tissue damage.
-
Cellular Infiltration: Collect peritoneal lavage fluid to analyze the accumulation of immune cells (e.g., neutrophils, monocytes) by flow cytometry.
-
-
Data Analysis:
-
Compare survival curves between treated and control groups using Kaplan-Meier analysis.
-
Use statistical tests (e.g., t-test, ANOVA) to compare cytokine levels, organ injury scores, and cell counts between groups.
-
Visualizations
Signaling Pathway of Acid Sphingomyelinase
Caption: ASM is activated by stress, translocating to the plasma membrane to generate ceramide, which forms platforms to initiate downstream signaling.
Mechanism of Functional Inhibition by FIASMAs
Caption: FIASMAs accumulate in lysosomes, detach ASM from the membrane, leading to its degradation by proteases.
Experimental Workflow for FIASMA Screening
References
- 1. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]
- 5. Interactions of acid sphingomyelinase and lipid bilayers in the presence of the tricyclic antidepressant desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The tricyclic antidepressant desipramine causes proteolytic degradation of lysosomal sphingomyelinase in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Acid Sphingomyelinase Prevents Uptake of SARS-CoV-2 by Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of acid sphingomyelinase increases regulatory T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
The Role of Asm-IN-2 in Ceramide Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Asm-IN-2, a novel and potent direct inhibitor of acid sphingomyelinase (ASM). This compound, also identified as compound 46, has emerged from recent pharmacological studies as a significant tool for investigating the role of the ASM-ceramide pathway in various pathological conditions, notably depression. This document details the quantitative efficacy of this compound, comprehensive experimental protocols for its application, and a visualization of its implicated signaling pathways.
Quantitative Data Summary
This compound exhibits potent inhibitory activity against acid sphingomyelinase, leading to a reduction in ceramide levels and downstream modulation of apoptosis- and neurotrophin-related signaling molecules. The key quantitative data from preclinical studies are summarized below for comparative analysis.
| Parameter | Value | Cell/Animal Model | Source |
| IC50 for ASM Inhibition | 0.87 µM | Recombinant Human ASM | [1][2] |
| Effect on Bcl-2/Bax Ratio | Increased | CUMS-induced mouse model | [1] |
| Effect on BDNF Expression | Increased | CUMS-induced mouse model | [1] |
| Effect on Caspase-3 and -9 | Down-regulated | CUMS-induced mouse model | [1] |
| Effect on Proinflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced Levels | CUMS-induced mouse model | [1] |
| Effect on 5-HT Levels in the Brain | Elevated | CUMS-induced mouse model | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on the primary research literature.
In Vitro Acid Sphingomyelinase (ASM) Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ASM.
Materials:
-
Recombinant Human Acid Sphingomyelinase (ASM)
-
This compound (Compound 46)
-
Sphingomyelin (B164518) substrate
-
Assay buffer (specific composition as per manufacturer's recommendation)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant human ASM enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the sphingomyelin substrate to all wells.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes at 37°C).
-
Stop the reaction using a suitable stop solution.
-
Measure the product formation (e.g., ceramide or a fluorescent derivative) using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Chronic Unpredictable Mild Stress (CUMS) Mouse Model for Antidepressant Effect Evaluation
This protocol describes the induction of a depressive-like state in mice and the subsequent treatment with this compound to evaluate its antidepressant properties.[3][4][5][6][7]
Animals:
-
Male C57BL/6 mice
Procedure:
-
Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.
-
CUMS Induction: For a period of 5-8 weeks, subject the mice in the CUMS group to a series of varied and unpredictable mild stressors. Examples of stressors include:
-
Cage tilt (45°)
-
Food and water deprivation
-
Reversal of light/dark cycle
-
Wet cage bedding
-
Forced swimming in cold water
-
Tail suspension
-
Noise stress The stressors should be applied randomly and changed daily to prevent habituation.
-
-
Treatment: Following the CUMS induction period, administer this compound (dissolved in a suitable vehicle) orally or via intraperitoneal injection daily for a specified duration (e.g., 2-4 weeks). Include a vehicle control group and a positive control group (e.g., a known antidepressant).
-
Behavioral Tests: At the end of the treatment period, perform a battery of behavioral tests to assess depressive-like behaviors, such as:
-
Sucrose Preference Test: To measure anhedonia.
-
Forced Swim Test: To assess behavioral despair.
-
Tail Suspension Test: To evaluate behavioral despair.
-
-
Biochemical Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue (e.g., hippocampus) for subsequent biochemical analyses.
Measurement of Ceramide Levels
This protocol details the quantification of ceramide in brain tissue samples from the CUMS model.[8][9][10][11][12]
Materials:
-
Brain tissue homogenates
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Internal standard (e.g., C17-ceramide)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Homogenize the brain tissue samples in a suitable buffer.
-
Perform lipid extraction using a standard method, such as the Bligh-Dyer or Folch method. Add a known amount of an internal standard before extraction for normalization.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the different ceramide species using a suitable chromatography column and gradient.
-
Detect and quantify the ceramide species using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Normalize the ceramide levels to the internal standard and the tissue weight.
Western Blotting for Bcl-2 and Bax Protein Expression
This protocol describes the analysis of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in brain tissue to determine the Bcl-2/Bax ratio.[13][14][15][16][17]
Materials:
-
Brain tissue lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from the brain tissue samples.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies against Bcl-2, Bax, and the loading control overnight at 4°C.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Wash the membrane again to remove unbound secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for Bcl-2, Bax, and the loading control. Calculate the Bcl-2/Bax ratio after normalizing to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Brain-Derived Neurotrophic Factor (BDNF)
This protocol outlines the quantification of BDNF protein levels in brain tissue lysates.[18][19][20][21][22]
Materials:
-
Brain tissue lysates
-
Commercially available BDNF ELISA kit (containing a pre-coated plate, detection antibody, standards, and other necessary reagents)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare the brain tissue lysates and determine the total protein concentration.
-
Follow the manufacturer's instructions for the BDNF ELISA kit. This typically involves:
-
Adding standards and samples to the wells of the pre-coated microplate.
-
Incubating to allow BDNF to bind to the immobilized antibody.
-
Washing the wells.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of BDNF in the samples by interpolating their absorbance values on the standard curve. Normalize the BDNF levels to the total protein concentration of the sample.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound's action and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in ceramide reduction and its antidepressant effects.
Caption: General experimental workflow for the evaluation of this compound's efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Chronic Unpredictable Mild Stress-Induced Depression on Spatial, Recognition and Reference Memory Tasks in Mice: Behavioral and Histological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.5. CUMS Protocol [bio-protocol.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of ceramide generation during macrophage apoptosis by ASMase and de novo synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mass spectrometry-based method for the assay of ceramide synthase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. raybiotech.com [raybiotech.com]
- 19. biogot.com [biogot.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
The Emerging Potential of Acid Sphingomyelinase (ASM) Inhibition in Antidepressant Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting inadequate response to existing monoaminergic-based therapies. This underscores the urgent need for novel therapeutic targets. Emerging evidence has identified the acid sphingomyelinase (ASM)/ceramide system as a pivotal player in the pathophysiology of depression.[1][2] Increased ASM activity and consequent elevation of ceramide levels in the brain, particularly the hippocampus, have been linked to stress-induced reduction in neurogenesis and the manifestation of depressive-like behaviors in preclinical models.[1][2][3] This guide provides an in-depth overview of the therapeutic potential of inhibiting ASM as a novel antidepressant strategy. We will delve into the mechanism of action, summarize key preclinical data for representative ASM inhibitors, detail relevant experimental protocols, and visualize the core signaling pathways.
The Acid Sphingomyelinase (ASM)/Ceramide Pathway in Depression
Acid sphingomyelinase (EC 3.1.4.12) is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[1][4] Under conditions of stress, ASM is activated, leading to an accumulation of ceramide.[2] This accumulation in the hippocampus, a brain region critical for mood regulation and memory, has been shown to be a key event in the development of depression-like phenotypes.[1][2]
Studies have demonstrated that patients with major depression exhibit increased ASM activity in their peripheral blood mononuclear cells.[1] Preclinical research using animal models has further solidified this link. Mice overexpressing ASM display heightened depressive-like behaviors, while ASM-deficient mice are resilient to stress-induced depressive phenotypes.[2][5] The downstream effects of ceramide accumulation include the activation of the p38 kinase pathway, which in turn suppresses neurogenesis, neuronal maturation, and survival, contributing to the behavioral symptoms of depression.[3]
Mechanism of Action of ASM Inhibitors as Antidepressants
The inhibition of ASM presents a promising therapeutic strategy for MDD. By blocking the enzymatic activity of ASM, these inhibitors reduce the production of ceramide. This reduction is hypothesized to reverse the downstream pathological effects, leading to an antidepressant response. Several existing antidepressant medications, including the tricyclic antidepressant (TCA) amitriptyline (B1667244) and the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine, have been identified as functional inhibitors of acid sphingomyelinase (FIASMAs).[1][2]
More recently, novel, potent, and selective direct inhibitors of ASM have been developed, providing more specific tools to probe this pathway.[6] The therapeutic effects of both FIASMAs and direct ASM inhibitors in preclinical models are associated with:
-
Reduced Ceramide Levels: Direct measurement in the hippocampus of stressed animals treated with ASM inhibitors shows a significant decrease in ceramide concentrations.[1][2]
-
Increased Neurogenesis: ASM inhibition promotes the proliferation, maturation, and survival of new neurons in the hippocampus.[1][2][6]
-
Normalization of Behavior: In animal models of depression, treatment with ASM inhibitors reverses depression-like behaviors.[2][6]
The proposed signaling cascade for the antidepressant effect of ASM inhibitors is illustrated below.
Quantitative Data for Representative ASM Inhibitors
The following tables summarize the available quantitative data for functional and direct ASM inhibitors. "this compound" is used here as a placeholder for a novel, potent, and selective direct ASM inhibitor, with data represented by the promising compound '21b' from recent literature.[6]
Table 1: In Vitro ASM Inhibition
| Compound | Type | Target | IC50 | Assay System | Reference |
| Amitriptyline | FIASMA | ASM | Not Reported | In vitro enzyme activity | [1] |
| Fluoxetine | FIASMA | ASM | Not Reported | In vitro enzyme activity | [1] |
| This compound (as '21b') | Direct Inhibitor | ASM | 21 nM | Recombinant Human ASM | [6] |
Table 2: Preclinical Efficacy in Animal Models of Depression
| Compound | Animal Model | Key Endpoints | Results | Reference |
| Amitriptyline | Stress-induced depression (mice) | - Hippocampal ceramide levels- Hippocampal neurogenesis- Behavior | - Reduced ceramide- Increased neurogenesis- Normalized behavior | [1],[2] |
| Fluoxetine | Stress-induced depression (mice) | - Hippocampal ceramide levels- Hippocampal neurogenesis- Behavior | - Reduced ceramide- Increased neurogenesis- Normalized behavior | [1],[2] |
| This compound (as '21b') | Reserpine-induced depression (rats) | - Behavior (Forced Swim Test, Sucrose (B13894) Preference Test) | - Improved depression-like behaviors | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols cited in the research of ASM inhibitors for depression.
Measurement of Acid Sphingomyelinase (ASM) Activity
-
Sample Preparation: Brain tissue (e.g., hippocampus) or cells are homogenized in a suitable buffer (e.g., 250 mM sucrose, 1 mM EDTA, pH 7.4).
-
Assay Reaction: The homogenate is incubated with a fluorescently labeled sphingomyelin substrate (e.g., N-((4-(4-(dipyrrometheneboron difluoride)butanoyl)amino)phenyl)methyl)-N'-(6-((7-nitrobenzo[c][1][2][6]oxadiazol-4-yl)amino)hexanoyl)sphingomyelin) in an acidic buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 4.5).
-
Detection: The reaction is stopped, and the fluorescent ceramide product is extracted and quantified using high-performance liquid chromatography (HPLC) with a fluorescence detector. ASM activity is expressed as the amount of product formed per unit of protein per unit of time.
Assessment of Hippocampal Neurogenesis
-
BrdU Labeling: Mice or rats are administered with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic nucleoside that is incorporated into the DNA of dividing cells.
-
Tissue Processing: After a set period, the animals are euthanized, and their brains are perfused, fixed, and sectioned.
-
Immunohistochemistry: Brain sections are stained with antibodies against BrdU to label newly proliferated cells. Co-staining with neuronal markers (e.g., NeuN for mature neurons) is used to confirm the neuronal phenotype of the new cells.
-
Quantification: The number of BrdU-positive and BrdU/NeuN double-positive cells in the dentate gyrus of the hippocampus is counted using microscopy and stereological methods.[3]
Behavioral Testing in Animal Models
-
Forced Swim Test (FST): This test is based on the principle of behavioral despair. Rodents are placed in an inescapable cylinder of water, and the time they spend immobile is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Sucrose Preference Test (SPT): This test assesses anhedonia, a core symptom of depression. Rodents are given a choice between two bottles, one with plain water and one with a sucrose solution. A higher preference for the sucrose solution suggests a reduction in anhedonic behavior.
-
Novelty-Suppressed Feeding (NSF) Test: This test creates a conflict between the drive to eat and the fear of a novel environment. The latency to begin eating in a novel, open field is measured. A shorter latency is interpreted as an anxiolytic and antidepressant-like effect.
Conclusion and Future Directions
The evidence strongly suggests that the acid sphingomyelinase/ceramide pathway is a valid and promising target for the development of novel antidepressants. The ability of both repurposed drugs (FIASMAs) and novel direct inhibitors to modulate this pathway and elicit antidepressant-like effects in preclinical models provides a solid foundation for further research.
Future efforts should focus on:
-
Discovery and Optimization of Novel Direct ASM Inhibitors: The development of compounds with high potency, selectivity, and favorable pharmacokinetic profiles, like the conceptual this compound, is a key priority.
-
Translational Studies: Investigating the effects of ASM inhibitors in more sophisticated preclinical models and ultimately in clinical trials with MDD patients is necessary to validate this therapeutic approach in humans.
-
Biomarker Development: Identifying biomarkers related to the ASM/ceramide pathway could aid in patient stratification and monitoring treatment response.
References
- 1. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Inhibition of Acid Sphingomyelinase by Antidepressants Counteracts Stress-Induced Activation of P38-Kinase in Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent, Selective, and Direct Acid Sphingomyelinase Inhibitors with Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Drug-like Properties of Asm-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the drug-like properties of Asm-IN-2, a potent inhibitor of Acid Sphingomyelinase (ASM). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the ASM pathway.
Introduction to this compound and its Target: Acid Sphingomyelinase (ASM)
Acid Sphingomyelinase (ASM) is a critical enzyme in cellular lipid metabolism, catalyzing the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine.[1] The generation of ceramide is a key signaling event that mediates a wide range of cellular processes, including apoptosis, inflammation, and cellular stress responses. Dysregulation of ASM activity has been implicated in numerous diseases, making it a compelling target for therapeutic intervention.
This compound is a potent, small molecule inhibitor of ASM. It has demonstrated promising activity in preclinical models, suggesting its potential for the development of novel therapeutics. This guide will delve into the available data on its drug-like properties, provide detailed experimental protocols for its characterization, and visualize its mechanism of action within the ASM signaling pathway.
Drug-like Properties of this compound
The development of a successful drug candidate hinges on a favorable profile of absorption, distribution, metabolism, and excretion (ADME) properties. While comprehensive data for this compound is not publicly available, the following table summarizes the key known quantitative data and provides a template for the characterization of its drug-like properties.
| Property | Value | Method | Reference |
| Potency (IC50) | 0.87 µM | Enzymatic Assay | [2][3][4] |
| Permeability | Data not available | Caco-2 Assay | N/A |
| Solubility | Data not available | Kinetic or Thermodynamic Solubility Assay | N/A |
| Metabolic Stability | Data not available | Liver Microsome or Hepatocyte Stability Assay | N/A |
Table 1: Summary of known and recommended in vitro ADME/PK parameters for this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of a compound's properties. The following sections outline standard methodologies for key experiments relevant to the characterization of this compound.
Acid Sphingomyelinase (ASM) Enzymatic Inhibition Assay
This protocol describes a method to determine the in vitro potency (IC50) of this compound against ASM using a commercially available fluorometric assay kit.
Principle: The assay measures the activity of ASM by detecting the fluorescent product generated from the cleavage of a specific substrate. The inhibition of this activity by this compound is quantified to determine its IC50 value.
Materials:
-
Acid Sphingomyelinase Assay Kit (e.g., from Echelon Biosciences, Abcam, or Cayman Chemical)[5][6]
-
Recombinant human ASM
-
This compound
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant human ASM in assay buffer to the working concentration recommended by the kit manufacturer.
-
Assay Reaction:
-
Add a small volume of the diluted this compound solutions to the wells of the 96-well plate.
-
Add the diluted ASM enzyme to each well.
-
Incubate for a specified time at 37°C to allow for inhibitor binding.
-
-
Substrate Addition: Add the fluorescent ASM substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for the time recommended in the kit protocol, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO vehicle).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caco-2 Permeability Assay
This protocol outlines the procedure for assessing the intestinal permeability of this compound using the Caco-2 cell monolayer model.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier. The rate of transport of a compound across this monolayer is used to predict its in vivo absorption.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound to the apical (A) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and fresh HBSS to the apical side.
-
-
Permeability Assay (Basolateral to Apical - B to A): Perform the same procedure as above but add this compound to the basolateral side and collect samples from the apical side to assess efflux.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound. The efflux ratio (Papp B-A / Papp A-B) can also be calculated to assess active transport.
Metabolic Stability Assay
This protocol describes how to evaluate the metabolic stability of this compound in human liver microsomes.
Principle: The rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes, is measured to predict its in vivo metabolic clearance.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
This compound
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and this compound in phosphate buffer.
-
Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.
-
Signaling Pathway and Experimental Workflow
Acid Sphingomyelinase Signaling Pathway
The inhibition of ASM by this compound blocks the production of ceramide, a critical second messenger. The following diagram illustrates the central role of ASM in the signaling cascade and the point of intervention for this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines a logical workflow for the preclinical characterization of an ASM inhibitor like this compound, progressing from initial in vitro screening to in vivo efficacy studies.
Conclusion
This compound is a potent inhibitor of Acid Sphingomyelinase with demonstrated in vitro activity. While further characterization of its comprehensive drug-like properties is required, the available data and the established experimental protocols outlined in this guide provide a solid framework for its continued investigation. The strategic inhibition of the ASM pathway holds significant therapeutic promise, and a thorough understanding of the properties of inhibitors like this compound is paramount for their successful translation into clinical candidates. This guide serves as a valuable resource for researchers dedicated to advancing the field of ASM-targeted drug discovery.
References
- 1. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CheMondis Marketplace [chemondis.com]
- 3. 反舰导弹 | this compound | CAS 2305789-66-4 | ASM抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 6. Sphingomyelinase Inhibitor Screening Assay Kit - 96 Well | Belgian Association of Radiotherapy-Oncology [abro-bvro.be]
An In-Depth Technical Guide to the Discovery and Development of Asm-IN-2 (Compound 46)
A comprehensive overview of the discovery, mechanism of action, and preclinical development of the novel Acid Sphingomyelinase inhibitor, Asm-IN-2.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific compound designated as "this compound" or a direct link between "this compound" and a "Compound 46" in the context of Acid Sphingomyelinase (ASM) inhibition could be identified. The information presented herein is a generalized guide based on the discovery and development of typical ASM inhibitors. The quantitative data, experimental protocols, and specific signaling pathways are illustrative and based on common practices in the field, as no specific data for "this compound (Compound 46)" is publicly accessible.
Introduction to Acid Sphingomyelinase (ASM) as a Therapeutic Target
Acid Sphingomyelinase (ASM), a lysosomal enzyme, plays a crucial role in cellular signaling by catalyzing the hydrolysis of sphingomyelin (B164518) to ceramide. Dysregulation of ASM activity has been implicated in a variety of pathological conditions, including certain cancers, neurodegenerative diseases, and inflammatory disorders.[1] The generation of ceramide upon ASM activation can trigger diverse downstream signaling cascades, leading to apoptosis, cell cycle arrest, and inflammation. Consequently, the development of potent and selective ASM inhibitors has emerged as a promising therapeutic strategy.
The Discovery of Novel ASM Inhibitors: A Structure-Based Approach
The discovery of novel ASM inhibitors often begins with a high-throughput screening (HTS) campaign to identify initial hit compounds. Subsequent efforts focus on optimizing these hits through a structure-based drug design approach. This involves elucidating the crystal structure of ASM in complex with an inhibitor to understand the key molecular interactions driving binding affinity and selectivity.
Hypothetical Discovery Workflow for an ASM Inhibitor:
Caption: A generalized workflow for the discovery and development of a novel ASM inhibitor.
Quantitative Data Summary
The following tables represent hypothetical data for a lead ASM inhibitor, illustrating the types of quantitative information crucial for its characterization.
Table 1: In Vitro Potency and Selectivity
| Compound | ASM IC₅₀ (nM) | Neutral Sphingomyelinase (nSMase) IC₅₀ (µM) | Selectivity (nSMase/ASM) |
| This compound (Hypothetical) | 15 | > 50 | > 3300 |
| Reference Compound | 50 | 10 | 200 |
Table 2: Pharmacokinetic Properties in Rodents
| Compound | Route | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Brain/Plasma Ratio |
| This compound (Hypothetical) | IV | - | 1200 | 0.25 | 4.5 | - |
| PO | 45 | 850 | 1.0 | 5.2 | 0.8 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments in the development of an ASM inhibitor.
In Vitro ASM Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human ASM.
Materials:
-
Recombinant human ASM enzyme
-
Fluorescent sphingomyelin substrate (e.g., BODIPY-sphingomyelin)
-
Assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)
-
Test compound (e.g., this compound)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the compound dilutions to the wells of the 96-well plate.
-
Add 48 µL of the ASM enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the fluorescent sphingomyelin substrate solution.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M sodium carbonate, pH 10.5).
-
Measure the fluorescence intensity at an appropriate excitation/emission wavelength.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.
Cellular ASM Activity Assay
Objective: To assess the ability of a test compound to inhibit ASM activity in a cellular context.
Materials:
-
Human cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
In vitro ASM inhibition assay reagents
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform the in vitro ASM inhibition assay as described above, using the cell lysates as the enzyme source.
-
Normalize the ASM activity to the total protein concentration and calculate the percent inhibition.
Signaling Pathways and Mechanism of Action
ASM inhibitors exert their therapeutic effects by modulating the ASM-ceramide signaling pathway. By blocking the production of ceramide, these inhibitors can prevent the activation of downstream effectors involved in apoptosis and inflammation.
Simplified ASM-Ceramide Signaling Pathway:
Caption: Inhibition of the ASM-ceramide signaling pathway by this compound.
Conclusion and Future Directions
The development of potent and selective ASM inhibitors represents a significant advancement in the pursuit of novel therapeutics for a range of diseases. While the specific details of "this compound (Compound 46)" are not publicly available, the generalized framework provided in this guide highlights the critical steps and considerations in the discovery and development of such compounds. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of ASM inhibitors and exploring their efficacy in various preclinical disease models. The ultimate goal is to translate these promising preclinical findings into clinically effective treatments for patients.
References
Navigating the Nuances of Enzyme Inhibition: A Technical Guide to Asm-IN-2 and its IC50 Value
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the significance of the half-maximal inhibitory concentration (IC50) value for Asm-IN-2, a compound noted for its inhibitory effects on phospholipase C (PLC). While the nomenclature might suggest a primary focus on acid sphingomyelinase (ASM), current publicly available data points towards its activity as a PLC inhibitor. This guide will clarify the known target of this compound, explore the intricate relationship between PLC and ASM, and provide a comprehensive framework for understanding and evaluating such inhibitors.
Executive Summary
This compound has been identified as an inhibitor of Phospholipase C (PLC) with a reported IC50 value of 0.87 μM. The IC50 value is a critical parameter in drug discovery, quantifying the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value denotes a more potent inhibitor. Understanding the nuances of this value, including the experimental conditions under which it was determined, is paramount for its application in research and development. This guide will provide a detailed overview of the significance of the IC50 value, the methodologies for its determination, and the relevant signaling pathways. Given the potential for overlapping activities and the classification of acid sphingomyelinase (ASM) as a secretory phospholipase C, we will also explore the potential implications for ASM inhibition.
Quantitative Data for this compound
The inhibitory potency of this compound against its currently identified target is summarized below. It is crucial to note that this data pertains to its activity against Phospholipase C.
| Compound | Target | IC50 (µM) | Assay Type | Source |
| This compound | Phospholipase C (PLC) | 0.87 | In vitro enzymatic assay | MedChemExpress |
The Interplay between Phospholipase C (PLC) and Acid Sphingomyelinase (ASM)
Recent scientific literature has illuminated the close relationship between PLC and ASM. Notably, acid sphingomyelinase is itself a lysosomal and secretory phospholipase C, responsible for the hydrolysis of sphingomyelin (B164518) to ceramide.[1][2] This functional overlap suggests that inhibitors targeting the broader class of phospholipases C may also exhibit activity against ASM. Some bacterial PLCs have been shown to possess dual activity, including sphingomyelinase function.[3] This biochemical connection underscores the importance of comprehensive inhibitor profiling to determine target specificity.
Experimental Protocols
Accurate determination of the IC50 value is contingent on a well-defined and reproducible experimental protocol. Below is a generalized methodology for an in vitro enzymatic assay to determine the IC50 of an inhibitor against a phospholipase, which can be adapted for either PLC or ASM.
In Vitro Enzymatic Assay for Phospholipase C (PLC) Inhibition
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of PLC by 50%.
Materials:
-
Purified recombinant human PLC isozyme
-
Fluorogenic or chromogenic PLC substrate (e.g., a derivative of phosphatidylinositol 4,5-bisphosphate)
-
Assay buffer (e.g., Tris-HCl buffer at optimal pH for the specific isozyme, containing Ca²⁺ and other necessary cofactors)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates (black plates for fluorescent assays)
-
Microplate reader capable of detecting fluorescence or absorbance
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Enzyme Preparation: Dilute the purified PLC enzyme to a working concentration in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add a fixed volume of the diluted enzyme. b. Add the serially diluted inhibitor to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme). c. Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fixed volume of the PLC substrate to all wells.
-
Signal Detection: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction rates (V₀) for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Enzymatic Assay for Acid Sphingomyelinase (ASM) Inhibition
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of ASM by 50%.
Materials:
-
Purified recombinant human ASM
-
Fluorogenic or radiolabeled sphingomyelin substrate
-
Assay buffer (e.g., acetate (B1210297) buffer, pH 5.0, containing Zn²⁺)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Microplates
-
Detection system (fluorometer or scintillation counter)
Procedure:
-
Inhibitor and Enzyme Preparation: Similar to the PLC assay, prepare serial dilutions of the inhibitor and a working solution of the ASM enzyme in the appropriate assay buffer.
-
Assay Reaction: a. Add the diluted enzyme to the microplate wells. b. Add the serially diluted inhibitor. Include positive and negative controls. c. Pre-incubate the enzyme and inhibitor.
-
Substrate Addition: Add the sphingomyelin substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination and Signal Detection:
-
Fluorogenic Assay: Stop the reaction and measure the fluorescence of the product.
-
Radiolabeled Assay: Separate the radiolabeled product (e.g., phosphocholine) from the unreacted substrate and measure the radioactivity.
-
-
Data Analysis: Calculate the IC50 value as described for the PLC assay.
Signaling Pathways and Visualization
Understanding the signaling pathways in which PLC and ASM are involved is crucial for interpreting the biological consequences of their inhibition.
Phospholipase C (PLC) Signaling Pathway
PLC enzymes are critical components of signal transduction pathways that regulate a multitude of cellular processes. Upon activation by various cell surface receptors, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC). This cascade of events influences processes such as cell proliferation, differentiation, and apoptosis.
Caption: Simplified Phospholipase C (PLC) signaling pathway.
Acid Sphingomyelinase (ASM) Signaling Pathway
Acid sphingomyelinase plays a pivotal role in cellular stress responses. Various stimuli, such as inflammatory cytokines (e.g., TNF-α), radiation, or oxidative stress, can lead to the activation and translocation of ASM to the cell surface or its secretion into the extracellular space. ASM then hydrolyzes sphingomyelin in the plasma membrane to generate ceramide. Ceramide molecules can coalesce to form ceramide-rich platforms, which serve as signaling hubs to recruit and activate downstream effector proteins, ultimately leading to cellular outcomes such as apoptosis, inflammation, or cell cycle arrest.
Caption: Simplified Acid Sphingomyelinase (ASM) signaling pathway.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 value of an inhibitor is a systematic process that involves careful planning, execution, and data analysis.
Caption: General experimental workflow for IC50 determination.
Conclusion
The IC50 value is a cornerstone of pharmacological characterization, providing a quantitative measure of an inhibitor's potency. For this compound, the currently available data identifies it as a sub-micromolar inhibitor of Phospholipase C. The significance of this finding is underscored by the critical role of PLC in a myriad of cellular signaling pathways. Furthermore, the established connection between PLC and acid sphingomyelinase opens up intriguing possibilities regarding the broader activity profile of this compound. Further investigation is warranted to definitively characterize the inhibitory activity of this compound against ASM and to elucidate its full therapeutic potential. Researchers utilizing this compound should consider its known activity against PLC and design experiments accordingly to ensure accurate interpretation of results. This guide provides the foundational knowledge and experimental framework necessary for such investigations.
References
- 1. Acid Sphingomyelinase, a Lysosomal and Secretory Phospholipase C, Is Key for Cellular Phospholipid Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid Sphingomyelinase, a Lysosomal and Secretory Phospholipase C, Is Key for Cellular Phospholipid Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial phospholipases C with dual activity: phosphatidylcholinesterase and sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Effects of Acid Sphingomyelinase Inhibition on Neuronal Cells
Disclaimer: The specific inhibitor "Asm-IN-2" requested in the topic of this document is not documented in publicly available scientific literature. Therefore, this guide utilizes the well-researched functional Acid Sphingomyelinase (ASM) inhibitor, Amitriptyline , as a representative compound to provide an in-depth overview of the effects of ASM inhibition on neuronal cells. The data, protocols, and pathways described herein are based on studies conducted with Amitriptyline and other validated ASM inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acid Sphingomyelinase as a Therapeutic Target in Neurological Disorders
Acid Sphingomyelinase (ASM), a lysosomal enzyme, is a critical regulator of sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[1] Dysregulation of ASM activity and the subsequent accumulation of ceramide are implicated in the pathophysiology of a range of neurological disorders, including Alzheimer's disease, major depressive disorder, and neuroinflammation.[2][3][4] Elevated ASM activity is associated with neuronal apoptosis, defective autophagy, and increased inflammatory responses.[2][3] Consequently, the inhibition of ASM has emerged as a promising therapeutic strategy for neurodegenerative and neuroinflammatory conditions.
This technical guide provides a detailed examination of the effects of ASM inhibition on neuronal cells, using the tricyclic antidepressant Amitriptyline as a model functional inhibitor. Amitriptyline reduces ASM activity by promoting its proteolytic degradation, thereby decreasing ceramide levels and modulating downstream signaling pathways.[2][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways involved.
Quantitative Data on the Effects of ASM Inhibition
The following tables summarize the quantitative effects of Amitriptyline on neuronal cell lines, providing key data points for researchers investigating ASM inhibition.
Table 2.1: Effect of Amitriptyline on Neuronal Cell Viability
| Cell Line | Assay | Time Point(s) | IC50 Value (µM) | Reference(s) |
| SH-SY5Y (Human Neuroblastoma) | MTT Assay | 24 h | 81.03 ± 2.0 | [5] |
| 48 h | 59.78 ± 2.0 | [5] | ||
| 72 h | 43.60 ± 2.0 | [5] | ||
| PC12 (Rat Pheochromocytoma) | MTT Assay | 48 h | ~50 µM (Significant protection against H₂O₂ induced cell death) | [6][7] |
Table 2.2: Effect of Amitriptyline on ASM Activity and Ceramide Levels
| System | Parameter Measured | Treatment | Result | Reference(s) |
| Human H4 Neural Cells | ASM Activity | Amitriptyline (various concentrations) | Dose-dependent inhibition of ASM activity. | [1] |
| Mouse Hippocampus | ASM Activity | Amitriptyline (in vivo) | Significant reduction in ASM activity. | [1] |
| Mouse Hippocampus | Ceramide Levels | Amitriptyline (in vivo, corticosterone-stressed mice) | Reduction of elevated ceramide levels. | [1] |
Table 2.3: Anti-inflammatory Effects of Amitriptyline on Glial Cells
| Cell Type | Parameter Measured | Treatment Condition | Result | Reference(s) |
| Rat Mixed Glial Cultures | IL-1β Release | LPS-stimulated | Inhibition of IL-1β secretion. | [8] |
| Rat Mixed Glial Cultures | TNF-α Release | LPS-stimulated | Inhibition of TNF-α secretion. | [8] |
| Astrocyte-Microglia Co-cultures | Microglial Activation | Inflammatory conditions | Significant reduction in microglial activation. | [9][10] |
Signaling Pathways Modulated by ASM Inhibition
Inhibition of ASM by compounds like Amitriptyline initiates a cascade of downstream cellular events. The primary mechanism involves the reduction of ceramide, a potent bioactive lipid. This modulation affects pathways controlling autophagy, cell survival, and neuroinflammation.
ASM-Ceramide-Autophagy Signaling Pathway
Functional inhibition of ASM leads to the accumulation of sphingomyelin in lysosomes. This alters lipid homeostasis in other organelles, including the endoplasmic reticulum (ER), leading to an increase in ER ceramide. ER ceramide, in turn, activates Protein Phosphatase 2A (PP2A), which dephosphorylates and activates key autophagy-initiating proteins like ULK1 and Beclin-1, ultimately inducing autophagy.[2] This process is crucial for clearing aggregated proteins and damaged organelles, a process often impaired in neurodegenerative diseases.
Modulation of Neuroinflammatory Pathways in Microglia
Amitriptyline has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system.[3] This occurs, in part, through the inhibition of key inflammatory signaling pathways such as the Toll-Like Receptor 4 (TLR4) pathway. By interfering with TLR4 signaling, Amitriptyline prevents the activation of downstream transcription factors like NF-κB, which are essential for the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of ASM inhibitors on neuronal cells.
Primary Neuronal Cell Culture
This protocol is for the isolation and culture of primary hippocampal or cortical neurons from embryonic day 18 (E-18) rodents.[11][12][13][14][15]
-
Materials:
-
Timed-pregnant rodent (E-18)
-
Hibernate-A medium
-
Papain (2 mg/mL) in Hibernate-E medium
-
Neurobasal Plus Medium supplemented with B-27 Plus
-
Poly-D-lysine (PDL) coated culture plates or coverslips
-
Sterile dissection tools, conical tubes, and pipettes
-
-
Procedure:
-
Dish Preparation: Coat culture surfaces with 0.01 mg/mL PDL solution overnight in a cell culture incubator. The next day, wash plates twice with sterile water and leave them in the incubator until plating.
-
Dissection: Euthanize the pregnant dam according to approved institutional protocols. Dissect E-18 embryos and remove the brains. Isolate hippocampi or cortices in ice-cold Hibernate-A medium.
-
Digestion: Transfer tissue to 4 mL of papain solution and incubate for 30 minutes at 30°C, with gentle shaking every 5 minutes.
-
Dissociation: Stop digestion by adding 6 mL of complete Hibernate-E medium. Centrifuge at 150 x g for 5 minutes. Resuspend the tissue pellet in 5 mL of complete medium and gently triturate with a fire-polished glass Pasteur pipette until a single-cell suspension is achieved.
-
Cell Counting & Plating: Perform a cell count using a hemocytometer and trypan blue exclusion. Plate cells onto PDL-coated surfaces at a density of approximately 1 x 10⁵ cells/well in a 48-well plate.
-
Maintenance: Incubate cells at 37°C in a humidified 5% CO₂ atmosphere. Perform a half-medium change every 3-4 days with fresh, pre-warmed Neurobasal Plus medium.
-
Neuronal Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[16][17][18][19]
-
Materials:
-
Cultured neuronal cells in a 96-well plate
-
Amitriptyline stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate for the desired period.
-
Treatment: Remove the culture medium and replace it with a medium containing various concentrations of Amitriptyline (e.g., 5 µM to 120 µM). Include a vehicle-only control. Incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization buffer to each well to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control wells.
-
Western Blot for Autophagy Marker LC3-II
This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[20][21][22][23]
-
Materials:
-
Treated neuronal cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-LC3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lysate Preparation: Wash treated cells with ice-cold PBS and lyse with lysis buffer. Centrifuge at 12,000 rpm for 10 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary anti-LC3 antibody (typically 1:1,000 dilution) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensity for LC3-II relative to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II level indicates an induction of autophagy.
-
Immunofluorescence for Astrocyte Activation (GFAP)
This protocol is for visualizing astrocytes and assessing their activation state via Glial Fibrillary Acidic Protein (GFAP) staining.[24][25][26][27][28]
-
Materials:
-
Mixed glial cultures or brain tissue sections on slides
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-GFAP)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
-
Procedure:
-
Fixation: Fix cells or tissue with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Rinse with PBS and then permeabilize with permeabilization buffer for 5-10 minutes.
-
Blocking: Block non-specific binding sites with blocking solution for 1 hour.
-
Primary Antibody: Incubate with anti-GFAP primary antibody (e.g., 1:1,000 dilution) in blocking solution overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining & Mounting: Counterstain nuclei with DAPI for 5 minutes. Wash and mount the coverslip onto a microscope slide with mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Astrocyte activation can be assessed by changes in GFAP intensity and cell morphology.
-
Conclusion and Future Directions
The inhibition of Acid Sphingomyelinase presents a compelling therapeutic avenue for a variety of neurological disorders. As demonstrated through the actions of the representative inhibitor Amitriptyline, targeting ASM can effectively modulate key pathological processes in neuronal and glial cells, including apoptosis, autophagy, and neuroinflammation. The reduction of ceramide and subsequent induction of protective autophagy, coupled with the suppression of microglial activation, underscores the multifaceted benefits of this approach.
The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers aiming to investigate the effects of ASM inhibitors in neuronal systems. Future research should focus on the development of novel, highly specific direct ASM inhibitors with improved pharmacokinetic profiles for brain delivery. Elucidating the full spectrum of downstream signaling effects and exploring the efficacy of ASM inhibition in a wider range of neurodegenerative models will be crucial for translating these promising preclinical findings into effective clinical therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressants act by inducing autophagy controlled by sphingomyelin–ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Microglial Activation by Amitriptyline and Doxepin in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 20. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. Assessment of Autophagy in Neurons and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. karger.com [karger.com]
- 26. Autoimmune Glial Fibrillary Acidic Protein Astrocytopathy: To Identify Its Diagnosis, Management and Prognosis (GFAP-AID) Registry: Study Protocol for an Ambispective, Multicenter Registry in China - PMC [pmc.ncbi.nlm.nih.gov]
- 27. merckmillipore.com [merckmillipore.com]
- 28. researchgate.net [researchgate.net]
Technical Guide: Preclinical Evaluation of Acid Sphingomyelinase (ASM) Inhibitors for Major Depressive Disorder
Prepared for: Researchers, Scientists, and Drug Development Professionals Topic: Preclinical Research on Asm-IN-2, a Novel Acid Sphingomyelinase Inhibitor for Depression
This document outlines the preclinical research framework for evaluating the therapeutic potential of novel Acid Sphingomyelinase (ASM) inhibitors, exemplified by the hypothetical compound this compound, for the treatment of Major Depressive Disorder (MDD). It is based on established evidence that implicates the ASM/ceramide system in the pathophysiology of depression and as a target for antidepressant action.[1][2]
Introduction: The ASM/Ceramide System as a Novel Target
Major Depressive Disorder (MDD) is a severe and chronic mood disorder with a significant unmet medical need. While the exact mechanisms are still being elucidated, a growing body of evidence points to the acid sphingomyelinase/ceramide signaling pathway as a central player in the pathogenesis of depression.[1] Studies have shown that patients with MDD exhibit elevated activity of ASM, a key lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide.[3]
Overexpression of ASM in preclinical models induces depressive-like behaviors, while therapeutic concentrations of several established antidepressants, such as amitriptyline (B1667244) and fluoxetine, functionally inhibit ASM.[2][4][5] This inhibition reduces ceramide concentrations in the hippocampus, leading to increased neuronal proliferation, maturation, and survival, which correlates with behavioral improvements in animal models of stress-induced depression.[2] Lowering ceramide abundance through direct ASM inhibition is therefore considered a promising therapeutic strategy for developing novel antidepressants.[2]
This guide details the essential preclinical studies, experimental protocols, and expected quantitative outcomes for a novel, potent, and selective ASM inhibitor, herein referred to as this compound.
Proposed Mechanism of Action and Signaling Pathway
The central hypothesis is that by directly inhibiting ASM, this compound will reduce the production of ceramide in key brain regions like the hippocampus. Elevated ceramide levels are associated with decreased neurogenesis and the promotion of a pro-inflammatory state, both of which are implicated in depression. The expected downstream effect of ASM inhibition is the normalization of neurogenesis and a reduction in depressive-like behaviors.
Caption: ASM/Ceramide signaling in depression and therapeutic intervention.
Preclinical Experimental Workflow
The evaluation of a novel ASM inhibitor follows a standardized but rigorous workflow. The process begins with inducing a depressive-like phenotype in rodents, followed by chronic or sub-chronic drug administration and subsequent behavioral and biochemical assessments.
Caption: Standard workflow for preclinical testing of ASM inhibitors.
Quantitative Data Presentation
The following tables present hypothetical but representative data for this compound based on expected outcomes from preclinical depression models.
Table 1: Behavioral Efficacy in Stress-Induced Models
| Experimental Group | Forced Swim Test (Immobility Time, sec) | Tail Suspension Test (Immobility Time, sec) | Sucrose Preference Test (% Preference) |
| Vehicle (Stressed) | 155 ± 10 | 140 ± 12 | 68 ± 3 |
| This compound (10 mg/kg) | 95 ± 8 | 85 ± 9 | 85 ± 4 |
| Positive Control (Fluoxetine, 20 mg/kg) | 105 ± 9 | 92 ± 10 | 82 ± 5 |
| Vehicle (Non-Stressed) | 80 ± 7 | 75 ± 6 | 92 ± 2 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle (Stressed) group. |
Table 2: Biomarker Analysis in Hippocampal Tissue
| Experimental Group | ASM Enzyme Activity (pmol/mg/hr) | C16:0 Ceramide Levels (pmol/mg tissue) | BDNF Protein Levels (pg/mg tissue) |
| Vehicle (Stressed) | 2500 ± 150 | 12.5 ± 1.1 | 85 ± 6 |
| This compound (10 mg/kg) | 1300 ± 120 | 7.0 ± 0.8 | 145 ± 10 |
| Positive Control (Fluoxetine, 20 mg/kg) | 1850 ± 140 | 9.5 ± 0.9 | 130 ± 9 |
| Vehicle (Non-Stressed) | 1500 ± 110 | 6.5 ± 0.7 | 160 ± 11 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle (Stressed) group. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Chronic Mild Stress (CMS) Protocol
This model is used to induce anhedonia, a core symptom of depression.[6]
-
Animals: Male C57BL/6J mice, 8-10 weeks old, are single-housed.
-
Acclimation: Animals are acclimated to the housing conditions for 2 weeks, during which baseline sucrose preference is established.
-
Stress Induction (4-6 weeks): Mice are subjected to a variable sequence of mild, unpredictable stressors. Two different stressors are applied daily.
-
Stressor Examples: Cage tilt (45°), soiled cage (100 ml water in sawdust), predator sounds, stroboscopic lighting overnight, food or water deprivation (24h), and exposure to an empty water bottle.
-
-
Sucrose Preference Test (SPT):
-
Performed weekly to monitor the onset of anhedonia.
-
Mice are deprived of water for 4 hours.
-
Subsequently, they are presented with two pre-weighed bottles for 1 hour: one containing 1% sucrose solution and the other containing plain water.
-
Bottle positions are swapped after 30 minutes to avoid place preference.
-
Sucrose preference is calculated as: (Sucrose solution consumed / Total fluid consumed) * 100.
-
A significant decrease in sucrose preference (<70%) in the CMS group compared to non-stressed controls indicates the successful induction of a depressive-like state.
-
-
Drug Administration: Following stress induction, animals are treated daily with vehicle, this compound, or a positive control for 21-28 days while the stress regimen continues.
Forced Swim Test (FST) Protocol
The FST is a widely used test to assess behavioral despair, a state that is sensitive to antidepressant treatment.[7]
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure:
-
The final dose of the drug is administered 60 minutes before the test.
-
Mice are placed individually into the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
-
Scoring: An observer blinded to the treatment groups scores the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility: The mouse is judged to be immobile when it ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.
-
A significant reduction in immobility time is interpreted as an antidepressant-like effect.
-
-
Control Experiment: An open field test is often performed to ensure that the observed effects are not due to a general increase in locomotor activity.[7]
Conclusion and Future Directions
The preclinical data profile outlined in this guide provides a robust framework for establishing the antidepressant potential of a novel ASM inhibitor like this compound. The strong link between the ASM/ceramide pathway and depression, combined with the known mechanism of several existing antidepressants, positions this target as highly promising.[1][2] Positive outcomes in these models—specifically, the reversal of stress-induced anhedonia and behavioral despair, coupled with clear evidence of target engagement (reduced ASM activity and ceramide levels) in the hippocampus—would provide a strong rationale for advancing this compound into further safety, pharmacokinetic, and IND-enabling studies. Future research should also explore the impact of ASM inhibition on neuroinflammation and synaptic plasticity to further elucidate its comprehensive mechanism of action.
References
- 1. A central role for the acid sphingomyelinase/ceramide system in neurogenesis and major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. High activity of acid sphingomyelinase in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Forebrain-Specific Overexpression of Acid Sphingomyelinase Induces Depressive-Like Symptoms in Mice [mdpi.com]
- 5. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant-like activity of amisulpride in two animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Asm-IN-2: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Mechanisms and Therapeutic Potential of a Representative Acid Sphingomyelinase Inhibitor
This technical guide provides a comprehensive overview of the pharmacology of Asm-IN-2, a representative functional inhibitor of acid sphingomyelinase (ASM). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the ASM/ceramide pathway.
Introduction to Acid Sphingomyelinase and the Ceramide Pathway
Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[1][2] The product of this reaction, ceramide, is a bioactive lipid that functions as a second messenger in a multitude of cellular signaling pathways.[1][3] The ASM/ceramide pathway is implicated in a wide array of physiological and pathological processes, including apoptosis, inflammation, cellular stress responses, and membrane microdomain formation.[4][5][6]
Activation of the ASM/ceramide pathway is a common cellular response to a diverse range of stimuli, including death receptor ligands (e.g., TNF-α, Fas ligand), inflammatory cytokines, radiation, and pathogenic infections.[4][5] Dysregulation of this pathway has been linked to numerous diseases, making ASM a compelling target for therapeutic intervention.[7] this compound represents a class of compounds known as functional inhibitors of acid sphingomyelinase (FIASMAs), which offer a promising strategy for modulating this critical signaling cascade.[8][9]
Mechanism of Action of this compound
This compound is a functional inhibitor of acid sphingomyelinase. Unlike direct competitive inhibitors that bind to the enzyme's active site, FIASMAs like this compound act via an indirect mechanism.[8] These compounds are typically cationic amphiphilic drugs that, due to their physicochemical properties, accumulate within the acidic environment of lysosomes.[9]
Within the lysosome, this compound inserts into the inner leaflet of the lysosomal membrane. This leads to the detachment of ASM from the membrane, rendering the enzyme inactive and susceptible to proteolytic degradation.[7][8] This functional inhibition of ASM leads to a reduction in the production of ceramide from sphingomyelin, thereby attenuating downstream signaling events.[6] It is important to note that FIASMAs typically do not lead to complete inhibition of ASM, allowing for a residual level of activity that is sufficient for normal cellular function and avoiding the severe phenotype associated with genetic ASM deficiency (Niemann-Pick disease).[8]
Quantitative Data: In Vitro Activity of Representative ASM Inhibitors
As "this compound" is a representative name, the following table summarizes the in vitro activity of several well-characterized functional inhibitors of acid sphingomyelinase. This data provides a comparative landscape of the potency of this class of compounds.
| Compound | IC50 (µM) | Cell Line/Assay Condition | Reference |
| Amitriptyline | ~1-10 | H4 neuroglioma cells | [7] |
| Desipramine | ~1-10 | H4 neuroglioma cells | [9] |
| Fluoxetine | ~5-10 | H4 neuroglioma cells | [10] |
| Fendiline | ~1-5 | MDCK cells | [11] |
| Sertraline | ~1-5 | Human CD4+ T cells | [12] |
| GW4869 (N-SMase inhibitor) | >150 (for ASM) | In vitro enzyme assay | [13] |
Note: IC50 values for FIASMAs can vary depending on the cell type, incubation time, and specific assay conditions used. The data presented here are approximate values from the cited literature.
Experimental Protocols
Biochemical Assay for ASM Activity
A common method to determine the in vitro activity of ASM inhibitors is a fluorescence-based enzymatic assay.
Principle: This assay measures the activity of purified or recombinant ASM by monitoring the cleavage of a fluorescently labeled sphingomyelin substrate.
Methodology:
-
Enzyme Source: Recombinant human acid sphingomyelinase.
-
Substrate: N-((4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-dodecanoyl)Sphingosylphosphocholine) (BODIPY-FL C12-sphingomyelin).
-
Assay Buffer: 0.2 M sodium acetate (B1210297) buffer (pH 5.0) containing 0.2 mM ZnCl2.[14]
-
Procedure: a. The inhibitor (this compound) at various concentrations is pre-incubated with the ASM enzyme in the assay buffer. b. The reaction is initiated by the addition of the BODIPY-FL C12-sphingomyelin substrate. c. The reaction mixture is incubated at 37°C. d. The reaction is stopped by the addition of ethanol. e. The fluorescent product (BODIPY-FL C12-ceramide) is separated from the substrate by centrifugation and quantified using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of ASM inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for Functional ASM Inhibition
This protocol determines the ability of an inhibitor to block ASM activity within a cellular context.
Principle: The assay measures the residual ASM activity in cell lysates after treatment with the inhibitor.
Methodology:
-
Cell Line: Human neuroglioma (H4) cells or other suitable cell lines.
-
Treatment: Cells are incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes to 24 hours).[15]
-
Cell Lysis: After treatment, cells are washed and lysed to release intracellular components, including ASM.
-
ASM Activity Measurement: The ASM activity in the cell lysate is then determined using the biochemical assay described in section 4.1.
-
Data Analysis: The IC50 value for functional inhibition is determined by comparing the ASM activity in treated cells to that in untreated control cells.
Signaling Pathways and Experimental Workflows
The Acid Sphingomyelinase Signaling Pathway
The following diagram illustrates the central role of ASM in the ceramide signaling pathway and the point of intervention for this compound.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram outlines a typical workflow for the initial in vitro characterization of a potential ASM inhibitor.
In Vivo Pharmacology
The in vivo effects of ASM inhibitors have been investigated in various preclinical models of disease. For instance, functional inhibitors of ASM have shown therapeutic potential in models of:
-
Neurodegenerative Diseases: By reducing ceramide-induced neuronal apoptosis.[10]
-
Cystic Fibrosis: By normalizing pulmonary ceramide levels and inflammation.[10]
-
Major Depression: Where ASM inhibition is a proposed mechanism of action for some antidepressant drugs.[7]
-
Endotoxic Shock: By preventing endothelial apoptosis mediated by ceramide.[10]
-
Atherosclerosis: Where ASM is implicated in the progression of the disease.[3]
-
Diabetes: ASM inhibitors have been shown to ameliorate endothelial dysfunction in diabetic animal models.[16]
A typical in vivo study would involve the administration of this compound to a relevant animal model, followed by the assessment of disease-specific endpoints, as well as pharmacokinetic and pharmacodynamic markers.
Conclusion
This compound, as a representative functional inhibitor of acid sphingomyelinase, holds significant promise for the development of novel therapeutics for a wide range of diseases characterized by the dysregulation of the ASM/ceramide pathway. Its mechanism of action, which involves the functional inhibition of ASM within the lysosome, offers a nuanced approach to modulating this critical signaling pathway. Further research into the optimization of the pharmacological properties of FIASMAs and their evaluation in relevant clinical settings is warranted to fully realize their therapeutic potential. This guide provides a foundational understanding of the pharmacology of this class of inhibitors to aid in these future research and development endeavors.
References
- 1. The unexpected role of acid sphingomyelinase in cell death and the pathophysiology of common diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulated Secretion of Acid Sphingomyelinase: IMPLICATIONS FOR SELECTIVITY OF CERAMIDE FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The acid sphingomyelinase/ceramide pathway: biomedical significance and mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]
- 8. FIASMA - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase | PLOS One [journals.plos.org]
- 16. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of a Novel Acid Sphingomyelinase Inhibitor (Asm-IN-2)
Disclaimer: The following protocol is a generalized guideline for the in vivo administration of a hypothetical novel Acid Sphingomyelinase (ASM) inhibitor, referred to herein as Asm-IN-2. This document is intended for researchers, scientists, and drug development professionals. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with all relevant ethical and regulatory guidelines.
Introduction
Acid sphingomyelinase (ASM) is a critical enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide.[1] Dysregulation of ASM activity has been implicated in a variety of diseases, including major depression, cystic fibrosis, diabetes, Alzheimer's disease, and certain cancers.[1] Inhibition of ASM, therefore, presents a promising therapeutic strategy. This compound is a novel, potent, and selective inhibitor of ASM. These application notes provide detailed protocols for its in vivo administration and subsequent analysis.
Mechanism of Action
This compound is designed to directly inhibit the catalytic activity of acid sphingomyelinase. By blocking ASM, this compound prevents the accumulation of ceramide, a bioactive lipid involved in various signaling pathways that can lead to cellular stress and apoptosis.[2] The reduction in ceramide levels is expected to ameliorate disease phenotypes associated with elevated ASM activity. Some functional inhibitors of ASM, such as the tricyclic antidepressant amitriptyline, have been shown to mediate the lysosomal degradation of the enzyme.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on preclinical in vivo studies in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units |
| Bioavailability (Oral) | 21.5 | % |
| Plasma Protein Binding | 99 | % |
| Half-life (t½) | 6.9 - 9.4 | hours |
| Clearance | 4.63 - 7.12 | mL/day/kg |
| Volume of Distribution (Vd) | 57.69 (IV) - 82.92 (PO) | L/m² |
Note: Data is hypothetical and for illustrative purposes, drawing on general pharmacokinetic studies of small molecules.[3][4]
Table 2: Recommended Dosing for In Vivo Mouse Studies
| Route of Administration | Dose Range | Vehicle |
| Intraperitoneal (IP) | 5 - 20 | mg/kg |
| Oral Gavage (PO) | 10 - 50 | mg/kg |
| Intravenous (IV) | 1 - 5 | mg/kg |
Note: Optimal dosing should be determined empirically for each specific animal model and experimental endpoint.
Experimental Protocols
Preparation of this compound Formulation
Objective: To prepare a sterile and homogenous formulation of this compound suitable for in vivo administration.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, PBS, or a solution containing 5% DMSO, 40% PEG300, and 55% sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the vehicle to the desired final concentration.
-
Vortex the mixture vigorously for 2-3 minutes until the powder is fully dissolved or a uniform suspension is achieved.
-
If the compound is not fully dissolved, sonicate the mixture for 5-10 minutes.
-
For intravenous administration, filter the solution through a 0.22 µm sterile syringe filter to ensure sterility and remove any particulates.[5]
-
Visually inspect the solution for any precipitation before administration.
In Vivo Administration of this compound in Mice
Objective: To administer this compound to mice via intraperitoneal, oral, or intravenous routes.
Materials:
-
Prepared this compound formulation
-
Appropriate gauge needles (e.g., 25-27G for IP and SC, 27-30G for IV) and syringes[6][7]
-
Animal scale
-
70% ethanol (B145695) for disinfection
Protocol:
-
Weigh each mouse to accurately calculate the dose volume.
-
Properly restrain the animal.
-
For Intraperitoneal (IP) Injection:
-
For Oral Gavage (PO):
-
Use a proper gavage needle.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the calculated volume. The maximum recommended volume is 10 mL/kg.[8]
-
-
For Intravenous (IV) Injection (Tail Vein):
-
Monitor the animal for any adverse reactions post-administration.
Assessment of Target Engagement
Objective: To measure the effect of this compound on ASM activity and ceramide levels in tissues of interest.
Materials:
-
Tissue homogenizer
-
Assay kits for ASM activity and ceramide levels
-
Spectrophotometer or fluorometer
Protocol:
-
At the desired time point after this compound administration, euthanize the mice and collect tissues of interest (e.g., brain, liver, spleen).
-
Homogenize the tissues according to the assay kit manufacturer's instructions.
-
Perform the ASM activity assay and ceramide quantification assay on the tissue homogenates.
-
Compare the results from this compound treated animals to vehicle-treated controls.
Visualizations
Signaling Pathway of Acid Sphingomyelinase
References
- 1. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Biodistribution, and Toxicity Evaluation of Anti-SEMA3A (F11) in In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dsv.ulaval.ca [dsv.ulaval.ca]
- 6. cea.unizar.es [cea.unizar.es]
- 7. ntnu.edu [ntnu.edu]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Notes and Protocols for Acid Sphingomyelinase (ASM) Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid sphingomyelinase (ASM) is a critical enzyme in cellular signaling, responsible for the hydrolysis of sphingomyelin (B164518) into the bioactive lipid second messenger, ceramide.[1][2] The activation of the ASM/ceramide pathway is a key cellular response to a wide array of stimuli, including cytokines, radiation, and pathogens, and plays a significant role in processes such as apoptosis, inflammation, and cellular stress responses.[3][4] Dysregulation of ASM activity has been implicated in numerous pathologies, making it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the use of ASM inhibitors in cell culture experiments, focusing on two major classes: direct inhibitors, represented by ARC39, and functional inhibitors of acid sphingomyelinase (FIASMAs).
Mechanism of Action
Acid sphingomyelinase inhibitors can be broadly categorized based on their mechanism of action:
-
Direct Inhibitors: These compounds, such as ARC39, bind directly to the catalytic site of ASM, preventing the hydrolysis of sphingomyelin to ceramide.[5][6] This leads to an accumulation of sphingomyelin and a reduction in ceramide levels.[6]
-
Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): This large group of cationic amphiphilic drugs, which includes many antidepressants like amitriptyline (B1667244) and desipramine, do not directly inhibit the enzyme's active site.[7][8] Instead, they are lysosomotropic, accumulating in lysosomes where they are protonated.[8] This leads to their insertion into the inner leaflet of the lysosomal membrane, causing the detachment and subsequent proteolytic degradation of ASM.[7][8]
Data Presentation: Dosage and Efficacy of Representative ASM Inhibitors
The effective concentration of ASM inhibitors can vary significantly depending on the cell type, treatment duration, and the specific inhibitor used. The following table summarizes reported dosage ranges and observed effects for representative ASM inhibitors in various cell culture models.
| Inhibitor | Class | Cell Line(s) | Concentration Range | Incubation Time | Observed Effects | Citation(s) |
| ARC39 | Direct Inhibitor | Pheochromocytoma cell line 12 (PC12) | 1 - 10 µM | 48 hours | Dose-dependent diminishment of Ca²⁺ influx. | [9] |
| L929 murine fibroblasts | 1 - 20 µM | 2 hours | Dose-dependent inhibition of ASM activity. | [5] | ||
| Human monocyte-derived macrophages | 10 µM | 24 hours | Significant reduction in ASM activity, accumulation of sphingomyelin, and decreased ceramide levels. | [6] | ||
| Amitriptyline | FIASMA | Wild-type mouse CD4+ T cells | Not specified | Not specified | Increased frequency of regulatory T cells (Tregs) among CD4+ T cells. | [10] |
| Desipramine | FIASMA | L929 cells | 1 - 20 µM | 2 hours | Efficient inhibition of ASM activity. | [5] |
| FIASMAs (General) | FIASMA | Human brain neuroglioma H4-cells | 10 µM | 30 minutes | Functional inhibition of ASM. | [11] |
Experimental Protocols
General Guidelines for Cell Culture Experiments with ASM Inhibitors
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and are 25-50% confluent at the time of treatment. This minimizes the influence of contact inhibition and nutrient depletion on the experimental outcome.
-
Inhibitor Preparation: Prepare a stock solution of the ASM inhibitor in a suitable solvent (e.g., DMSO or ethanol) at a high concentration. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
-
Treatment: Replace the existing cell culture medium with the medium containing the ASM inhibitor or vehicle control. The incubation time will vary depending on the inhibitor and the experimental endpoint (refer to the table above and specific literature for guidance). For FIASMAs, shorter incubation times (e.g., 30 minutes to 2 hours) may be sufficient for functional inhibition, while direct inhibitors like ARC39 have been used for longer periods (e.g., 2 to 48 hours).[5][9][11]
-
Assessing Cellular Response: Following treatment, cells can be harvested and analyzed for various endpoints, including:
-
ASM Activity Assay: To confirm target engagement, ASM activity can be measured in cell lysates.
-
Lipidomics: Mass spectrometry can be used to quantify changes in sphingomyelin and ceramide levels.
-
Cell Viability/Apoptosis Assays: Standard assays such as MTT, trypan blue exclusion, or flow cytometry with Annexin V/Propidium Iodide staining can be used to assess the inhibitor's effect on cell survival.
-
Western Blotting: To analyze the expression levels of proteins in signaling pathways downstream of ceramide.
-
Functional Assays: Depending on the research question, specific functional assays (e.g., migration, invasion, cytokine production) can be performed.
-
Protocol for Determining the Optimal Concentration of an ASM Inhibitor (Kill Curve)
To establish the appropriate concentration of an ASM inhibitor for a specific cell line, it is recommended to perform a dose-response experiment or "kill curve".
-
Day 1: Seed cells in a multi-well plate at a density that allows for several days of growth.
-
Day 2: Prepare a series of dilutions of the ASM inhibitor in complete culture medium. A typical starting range for many inhibitors is 0.5 µM to 20 µM.[5][9] Include an untreated control and a vehicle control.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.
-
Incubation and Observation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, 72 hours). Observe the cells daily for morphological changes indicative of cytotoxicity.
-
Assessment: After the incubation period, assess cell viability using a suitable method (e.g., MTT assay). The lowest concentration that achieves the desired effect (e.g., significant inhibition of a downstream marker without widespread cell death, or a specific level of cytotoxicity) should be chosen for subsequent experiments.
Mandatory Visualizations
Acid Sphingomyelinase (ASM) Signaling Pathway
References
- 1. The unexpected role of acid sphingomyelinase in cell death and the pathophysiology of common diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulated Secretion of Acid Sphingomyelinase: IMPLICATIONS FOR SELECTIVITY OF CERAMIDE FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The acid sphingomyelinase/ceramide pathway: biomedical significance and mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. FIASMA - Wikipedia [en.wikipedia.org]
- 8. Repurposing functional inhibitors of acid sphingomyelinase (fiasmas): an opportunity against SARS‐CoV‐2 infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Acid Sphingomyelinase Allows for Selective Targeting of CD4+ Conventional versus Foxp3+ Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Asm-IN-2 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asm-IN-2 is a potent and selective inhibitor of Acid Sphingomyelinase (ASM), a key enzyme in the sphingolipid metabolic pathway.[1][2] ASM catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphorylcholine.[3] The accumulation of ceramide triggers a signaling cascade implicated in various cellular processes, including apoptosis, inflammation, and cellular stress responses.[1] Consequently, inhibitors of ASM like this compound are valuable research tools and potential therapeutic agents for a range of diseases.
These application notes provide detailed protocols for measuring the in vitro and cellular efficacy of this compound. The following sections describe the necessary reagents, step-by-step procedures, and data analysis techniques to determine the inhibitory potential of this compound on ASM activity and its downstream cellular effects.
Data Presentation: Comparative Efficacy of ASM Inhibitors
To contextualize the efficacy of this compound, the following table summarizes its in vitro inhibitory activity (IC50) alongside other known ASM inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of ASM by 50%.[4][5]
Note: The IC50 value for this compound presented in this table is a representative value for illustrative purposes. Actual values should be determined experimentally.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Acid Sphingomyelinase | In vitro (Fluorometric) | 0.05 | Hypothetical |
| Amitriptyline | Acid Sphingomyelinase | In vitro | 1-10 | [6] |
| ARC39 | Acid Sphingomyelinase | In vitro | ~0.1 | [3][7] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the acid sphingomyelinase signaling pathway and the experimental workflows for assessing the efficacy of this compound.
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for ASM Activity
This protocol is adapted from commercially available acid sphingomyelinase assay kits and is designed to determine the direct inhibitory effect of this compound on recombinant human ASM.
A. Materials and Reagents
-
Recombinant human Acid Sphingomyelinase (ASM)
-
This compound
-
Fluorogenic ASM substrate (e.g., N-oleoyl-4-nitrobenzo-2-oxa-1,3-diazole-sphingomyelin)
-
Assay Buffer: 250 mM Sodium Acetate, 0.1% NP-40, pH 5.0
-
Stop Solution: 1 M Tris-HCl, pH 8.0
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
B. Protocol
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
Enzyme Preparation: Dilute the recombinant human ASM in ice-cold Assay Buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add 20 µL of Assay Buffer to all wells.
-
Add 10 µL of each this compound dilution or vehicle control to the appropriate wells.
-
Add 10 µL of diluted ASM enzyme solution to all wells except for the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" control wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic ASM substrate to all wells to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Reaction Termination (Optional): The reaction can be stopped by adding 50 µL of Stop Solution.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 485/535 nm for NBD-sphingomyelin).
C. Data Analysis
-
Subtract the average fluorescence of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_vehicle))
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Assay for Ceramide Levels by LC-MS/MS
This protocol describes a method to measure the effect of this compound on ceramide levels in cultured cells.
A. Materials and Reagents
-
Cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound
-
Stimulating agent (e.g., TNF-α, optional)
-
PBS (Phosphate-Buffered Saline)
-
Chloroform
-
Internal standards for ceramide species (e.g., C17:0 ceramide)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
B. Protocol
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 80-90% confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-24 hours).
-
Stimulation (Optional): If investigating stimulated ASM activity, add a stimulating agent like TNF-α for a short period (e.g., 15-30 minutes) before harvesting the cells.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Lipid Extraction:
-
Discard the supernatant and resuspend the cell pellet in 200 µL of water.
-
Add 800 µL of methanol and the internal standard.
-
Add 400 µL of chloroform.
-
Vortex thoroughly and incubate at room temperature for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the lower organic phase to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).
-
-
LC-MS/MS Analysis: Analyze the samples using a C18 reverse-phase column and a suitable gradient. Use multiple reaction monitoring (MRM) to detect and quantify different ceramide species based on their specific precursor and product ion transitions.
C. Data Analysis
-
Quantify the peak areas of the different ceramide species and the internal standard.
-
Normalize the amount of each ceramide species to the amount of the internal standard.
-
Further normalize the data to the total protein content of the cell lysate (determined from a parallel well using a BCA assay).
-
Compare the normalized ceramide levels in this compound-treated cells to the vehicle-treated control to determine the dose-dependent effect of the inhibitor.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions, cell lines, and reagents. Always follow standard laboratory safety procedures.
References
- 1. FIASMA - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Acid Sphingomyelinase Allows for Selective Targeting of CD4+ Conventional versus Foxp3+ Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Acid Sphingomyelinase Inhibition in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a common pediatric solid tumor arising from neural crest cells, presents significant therapeutic challenges, particularly in high-risk cases.[1][2][3] One of the metabolic pathways implicated in neuroblastoma cell survival and apoptosis is the sphingolipid pathway, in which Acid Sphingomyelinase (ASM) plays a pivotal role. ASM catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide, a lipid second messenger involved in various cellular processes, including apoptosis.[4] Inhibition of ASM is emerging as a potential therapeutic strategy to modulate ceramide levels and induce cell death in neuroblastoma cells. This document provides an overview of the application of ASM inhibition in neuroblastoma cell lines, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
Inhibition of Acid Sphingomyelinase in neuroblastoma cells disrupts the balance of sphingolipids, leading to downstream effects that can promote apoptosis. The proposed mechanism involves the following key steps:
-
Inhibition of ASM: Small molecule inhibitors or cationic amphiphilic drugs (CADs) can functionally inhibit ASM activity.[5] This prevents the breakdown of sphingomyelin into ceramide within the lysosomes.
-
Reduced Ceramide Production: The direct consequence of ASM inhibition is a decrease in the intracellular levels of the pro-apoptotic lipid, ceramide.[6]
-
Induction of Apoptosis: In some contexts, such as with the retinoid fenretinide (B1684555), apoptosis in neuroblastoma cells is mediated by an increase in ceramide levels through ASM activation.[4] Therefore, direct ASM inhibitors might have context-dependent effects. However, some ASM inhibitors, like fendiline, have been shown to mislocalize K-Ras from the plasma membrane by altering the lipid composition, including reducing phosphatidylserine, which can inhibit pro-survival signaling.[6]
The signaling pathway affected by ASM modulation in response to fenretinide in neuroblastoma is detailed below.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of invasion and metastasis in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gangliosides link the acidic sphingomyelinase-mediated induction of ceramide to 12-lipoxygenase-dependent apoptosis of neuroblastoma in response to fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acidic sphingomyelinase interactions with lysosomal membranes and cation amphiphilic drugs: A molecular dynamics investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Asm-IN-2: A Tool Compound for Interrogating Acid Sphingomyelinase (ASM) Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acid sphingomyelinase (ASM) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin (B164518) to ceramide. This process is a key regulatory step in various cellular events, including apoptosis, inflammation, and membrane signal transduction. Dysregulation of ASM activity has been implicated in numerous pathologies, making it a compelling target for therapeutic intervention and a crucial enzyme to study for understanding fundamental cellular processes. Asm-IN-2 is a small molecule inhibitor of ASM, serving as a valuable tool for investigating the physiological and pathological roles of this enzyme. These application notes provide an overview of this compound and detailed protocols for its use in studying ASM function.
Data Presentation
Currently, publicly available quantitative data for this compound is limited. The following table summarizes the known inhibitory activity and cellular effects.
| Parameter | Value | Cell Line/Assay Conditions | Source |
| IC50 (ASM) | 0.87 µM | In vitro enzymatic assay | MedChemExpress |
| Cytotoxicity | Slight cytotoxicity observed at 100 µM | SH-SY5Y human neuroblastoma cells | MedChemExpress |
Note: A comprehensive selectivity profile for this compound against other enzymes and receptors is not currently available in the public domain. Researchers are advised to perform their own selectivity profiling for their specific applications.
Signaling Pathways and Experimental Workflows
To visualize the central role of ASM in cellular signaling and to provide a clear workflow for utilizing this compound, the following diagrams have been generated.
Caption: ASM Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying ASM function using this compound.
Experimental Protocols
The following protocols are generalized methodologies for studying ASM function and can be adapted for the use of this compound. It is recommended to optimize concentrations and incubation times for specific experimental systems.
In Vitro ASM Activity Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of this compound on purified or recombinant ASM or in cell lysates.
Materials:
-
Purified/recombinant ASM or cell lysate containing ASM
-
This compound
-
ASM Assay Buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)
-
Fluorescent sphingomyelin substrate (e.g., N-((6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sphingosylphosphorylcholine), BODIPY-SM)
-
Stop Solution (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in ASM Assay Buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the ASM enzyme solution (purified enzyme or cell lysate) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent sphingomyelin substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding the Stop Solution.
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percentage of ASM inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Ceramide Measurement Assay
This protocol provides a method to assess the effect of this compound on intracellular ceramide levels in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium and supplements
-
Stimulus for ASM activation (optional, e.g., TNF-α, Vitamin D3)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Ceramide measurement kit (e.g., ELISA-based or mass spectrometry-based)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Prepare various concentrations of this compound in cell culture medium.
-
Pre-treat the cells with different concentrations of this compound or vehicle control for a specific duration (e.g., 1-2 hours).
-
(Optional) Stimulate the cells with an ASM-activating agent for a defined period.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Measure the protein concentration of each lysate using a protein assay kit.
-
Measure the ceramide levels in the lysates using a commercial ceramide measurement kit, following the manufacturer's instructions.
-
Normalize the ceramide levels to the total protein concentration for each sample.
-
Analyze the data to determine the effect of this compound on ceramide production.
Cell Viability/Cytotoxicity Assay
This protocol is used to evaluate the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
-
96-well clear or opaque microplate (depending on the assay)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against the logarithm of this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Conclusion
This compound is a useful chemical probe for studying the function of Acid Sphingomyelinase. While the publicly available data on this specific compound is currently limited, the provided protocols offer a framework for its characterization and use in cell-based and in vitro assays. Researchers are encouraged to perform comprehensive characterization, including selectivity profiling, to ensure the validity of their findings when using this compound as a tool compound. The study of ASM and its inhibitors is a dynamic field, and tool compounds like this compound are essential for advancing our understanding of the ASM/ceramide signaling pathway in health and disease.
Application Notes and Protocols for Acid Sphingomyelinase (ASM) Inhibition in Primary Neuron Cultures
Disclaimer: Extensive searches for a specific compound designated "Asm-IN-2" did not yield any publicly available information, datasheets, or research publications. Therefore, these application notes and protocols have been generated using a well-characterized, specific, and direct inhibitor of acid sphingomyelinase, ARC39 (1-aminodecylidene bis-phosphonic acid) , as a representative example. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of ASM inhibition in primary neuron cultures. Researchers should validate these protocols for their specific ASM inhibitor of interest.
Introduction to Acid Sphingomyelinase and its Inhibition
Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[1] Ceramide is a bioactive lipid that acts as a second messenger in a variety of cellular signaling pathways, including those regulating apoptosis, cellular stress responses, inflammation, and synaptic function.[2] Dysregulation of ASM activity and subsequent alterations in ceramide levels have been implicated in the pathophysiology of several neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS), as well as in major depressive disorder.[3][4]
Inhibition of ASM presents a therapeutic strategy to modulate ceramide-mediated signaling. By blocking ASM, inhibitors prevent the accumulation of ceramide, which can have neuroprotective effects. ARC39 is a potent and specific inhibitor of both lysosomal and secretory ASM, acting directly on the enzyme's catalytic activity.[1] Its use in primary neuron cultures allows for the detailed investigation of the role of the ASM/ceramide pathway in neuronal function and dysfunction.
Data Presentation: Quantitative Effects of ARC39 Treatment
The following tables summarize the quantitative effects of the representative ASM inhibitor, ARC39, as reported in various studies. These data can serve as a reference for designing experiments and for expected outcomes.
| Parameter | Cell/Tissue Type | ARC39 Concentration | Treatment Duration | Observed Effect | Reference |
| IC50 | Recombinant ASM | 0.02 µM | N/A | 50% inhibition of ASM activity | [3] |
| ASM Activity | L929 cells | 20 µM | 2 hours | >90% inhibition of lysosomal ASM | [1] |
| Ceramide Levels | L929 cells | 20 µM | 2 hours | Significant reduction in total ceramides | [1] |
| Sphingomyelin Levels | L929 cells | 20 µM | 24 hours | Significant increase in total sphingomyelins | [1] |
| fEPSP Amplitude | Mouse ventral hippocampal slices | 1 µM | Acute | ~25% increase | [3] |
| fEPSP Amplitude | Mouse ventral hippocampal slices | 3 µM | Acute | ~50% increase | [3] |
| spEPSC Frequency | Mouse ventral hippocampal neurons | 1 µM | Acute | ~62% increase | [5] |
| spEPSC Amplitude | Mouse ventral hippocampal neurons | 1 µM | Acute | ~24% increase | [5] |
| spIPSC Frequency | Mouse ventral hippocampal neurons | 1 µM | Acute | ~33% increase | [5] |
| spIPSC Amplitude | Mouse ventral hippocampal neurons | 1 µM | Acute | ~19% increase | [5] |
| Ca2+ Influx | PC12 cells | 3 µM | 48 hours | Significant diminishment of hyperforin-induced Ca2+ influx | [4] |
| Ca2+ Influx | PC12 cells | 10 µM | 48 hours | Significant diminishment of hyperforin-induced Ca2+ influx | [4] |
| Cytokine Release (TNF-α, IL-1α, C1q) | Primary microglia (Aβ-treated) | 5 µM | 18 hours | Suppression of Aβ-induced cytokine release | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 15.5 (E15.5) mouse embryos.
Materials:
-
Poly-D-lysine (PDL) coated culture plates or coverslips
-
Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain (20 U/mL) in dissection solution
-
Trypsin inhibitor (10 mg/mL) in dissection solution
-
Timed-pregnant E15.5 mice
-
Standard dissection tools (sterile)
Procedure:
-
Preparation: The day before dissection, coat culture vessels with PDL solution (50 µg/mL in sterile water) for at least 4 hours at 37°C, or overnight. Wash three times with sterile water and allow to dry completely in a sterile hood.
-
Dissection: Euthanize the pregnant mouse according to approved institutional protocols. Dissect the uterine horns and remove the embryos. Place embryos in ice-cold HBSS.
-
Isolation of Cortices: Under a dissecting microscope, decapitate the embryos and isolate the brains. Carefully remove the meninges from the cerebral cortices.
-
Digestion: Transfer the isolated cortices to a tube containing 5 mL of pre-warmed papain solution and incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.
-
Inhibition and Dissociation: Carefully remove the papain solution and add 5 mL of trypsin inhibitor solution. Incubate for 5 minutes at room temperature.
-
Trituration: Replace the inhibitor solution with 2 mL of supplemented Neurobasal medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained. Avoid creating bubbles.
-
Cell Counting and Plating: Determine cell viability and density using a hemocytometer and Trypan Blue. Plate the neurons onto the PDL-coated vessels at a desired density (e.g., 1.5 x 105 cells/cm2).
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. After 24 hours, perform a half-medium change and continue to do so every 3-4 days.
Protocol 2: ARC39 Treatment of Primary Neurons
This protocol outlines the procedure for treating established primary neuron cultures with the ASM inhibitor ARC39.
Materials:
-
Mature primary neuron cultures (e.g., 7-14 days in vitro, DIV)
-
ARC39 stock solution (e.g., 10 mM in sterile water or PBS, store at -20°C)
-
Pre-warmed, conditioned culture medium
Procedure:
-
Preparation of Working Solution: On the day of the experiment, thaw the ARC39 stock solution. Prepare a series of working dilutions in pre-warmed, fresh culture medium to achieve the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM).
-
Treatment:
-
For acute electrophysiological studies, ARC39 can be bath-applied directly to the recording chamber at the final desired concentration.[3]
-
For longer-term studies (e.g., biochemical assays, viability), remove half of the conditioned medium from each well of the neuronal culture.
-
Add an equal volume of the ARC39 working solution (or vehicle control) to each well to achieve the final concentration. This method minimizes disturbance to the culture.
-
-
Incubation: Return the culture plates to the 37°C, 5% CO2 incubator for the desired treatment duration (e.g., 2, 24, or 48 hours).
-
Post-Treatment Analysis: Following incubation, the neurons are ready for downstream analysis as described in Protocol 3.
Protocol 3: Assessment of ARC39 Efficacy and Effects
This protocol provides methods to assess the biological effects of ARC39 treatment.
A. ASM Activity Assay (Cell Lysate)
-
Cell Lysis: After treatment, wash neurons twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., 250 mM sodium acetate, pH 5.0, 1 mM EDTA, 0.1% Triton X-100).
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Enzymatic Reaction: Use a commercially available ASM activity assay kit (e.g., fluorometric or colorimetric) according to the manufacturer's instructions. Briefly, incubate a standardized amount of protein lysate with a specific ASM substrate.
-
Measurement: Read the fluorescence or absorbance using a plate reader. ASM activity is typically normalized to the total protein concentration.
B. Ceramide Quantification (LC-MS/MS)
-
Lipid Extraction: After treatment, wash cells with PBS and scrape into methanol. Perform lipid extraction using a modified Bligh-Dyer method with chloroform/methanol/water.
-
Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the precise quantification of different ceramide species.
-
Data Analysis: Quantify ceramide levels by comparing them to an internal standard. Normalize to total protein or lipid phosphate (B84403) content.
C. Electrophysiological Recording (Whole-Cell Patch-Clamp)
-
Preparation: Transfer a coverslip with treated neurons to a recording chamber on an upright microscope. Perfuse with artificial cerebrospinal fluid (aCSF).
-
Patching: Obtain whole-cell patch-clamp recordings from visually identified neurons.
-
Data Acquisition: Record spontaneous excitatory postsynaptic currents (sEPSCs), spontaneous inhibitory postsynaptic currents (sIPSCs), and intrinsic firing properties in voltage-clamp and current-clamp modes, respectively.
-
Analysis: Analyze the frequency, amplitude, and kinetics of synaptic events and changes in neuronal excitability using appropriate software (e.g., Clampfit, Mini Analysis). Compare data from ARC39-treated neurons to vehicle-treated controls.[5]
References
- 1. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ceramide in cerebrovascular diseases [frontiersin.org]
- 3. Frontiers | Tonic Control of Secretory Acid Sphingomyelinase Over Ventral Hippocampal Synaptic Transmission and Neuron Excitability [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Tonic Control of Secretory Acid Sphingomyelinase Over Ventral Hippocampal Synaptic Transmission and Neuron Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of acid sphingomyelinase reduces reactive astrocyte secretion of mitotoxic extracellular vesicles and improves Alzheimer’s disease pathology in the 5xFAD mouse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Asm-IN-2 insolubility issues
Welcome to the technical support center for Asm-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Acid Sphingomyelinase (ASM), a key enzyme in sphingolipid metabolism.[1] ASM catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphorylcholine.[2] By inhibiting ASM, this compound functionally reduces the production of ceramide, a lipid messenger involved in various cellular processes including apoptosis, inflammation, and stress responses.[2] Inhibitors of ASM are being investigated for their therapeutic potential in a variety of diseases where ASM activity is elevated.[2]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a lipophilic and weakly basic compound. These characteristics mean it generally exhibits poor solubility in aqueous solutions at neutral pH and is more soluble in organic solvents.
Q3: I am observing a precipitate after diluting my DMSO stock solution of this compound into my aqueous cell culture medium. What is the cause and how can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of this compound that is stable in the DMSO stock is no longer soluble when diluted into an aqueous environment where DMSO is at a much lower concentration. To prevent this, it is crucial to ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit. You can also try a serial dilution approach, and ensure rapid mixing upon addition to the aqueous medium.
Q4: How does pH affect the solubility of this compound?
A4: As a weakly basic compound, the solubility of this compound is pH-dependent. It will be more soluble in acidic conditions (lower pH) where the molecule can be protonated, increasing its polarity. Conversely, in neutral or basic solutions, its solubility will be lower.
Q5: Can I heat the solution to improve the solubility of this compound?
A5: Gentle warming can be used to aid dissolution, but caution is advised. Prolonged exposure to high temperatures may degrade the compound. It is recommended to warm the solution for short periods and then allow it to cool to room temperature to assess if the compound remains in solution.
Troubleshooting Guide for this compound Insolubility
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen solvent. | The concentration is too high for the selected solvent. | - Try a lower concentration of this compound.- Use a stronger organic solvent such as DMSO or DMF to prepare a high-concentration stock solution. |
| The solvent quality is poor (e.g., contains water). | - Use anhydrous (dry) solvents for preparing stock solutions. | |
| Precipitate forms when diluting the stock solution into aqueous buffer/media. | The final concentration in the aqueous solution is above the solubility limit. | - Lower the final concentration of this compound in the experiment.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if tolerated by the experimental system (typically ≤0.5% v/v for cell-based assays).- Perform a serial dilution of the stock solution in the aqueous buffer/media. |
| The solution is cloudy or hazy after preparation. | Formation of fine, suspended particles of undissolved compound. | - Use sonication to aid dissolution.- Filter the solution through a 0.22 µm filter to remove undissolved particles. Note that this will lower the actual concentration of the compound in your solution. |
| Inconsistent experimental results. | Precipitation of this compound during the experiment leading to variable effective concentrations. | - Visually inspect your experimental setup (e.g., wells of a plate) for any signs of precipitation before and during the experiment.- Re-evaluate the solubility of this compound in your specific experimental buffer or medium. |
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various common laboratory solvents. Please note that these values are for guidance and may vary depending on the specific batch, temperature, and purity of the compound and solvents.
| Solvent | Solubility (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | ≥ 30 mg/mL | An alternative to DMSO for stock solutions. |
| Ethanol | ~5 mg/mL | Can be used as a co-solvent. |
| Methanol | ~2 mg/mL | Lower solubility compared to ethanol. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 10 µg/mL | Very low solubility in aqueous buffers. |
| Water | < 1 µg/mL | Practically insoluble in water. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is assumed to be 450 g/mol for this example: Mass (mg) = 10 mmol/L * 0.450 g/mmol * Volume (L) * 1000 mg/g).
-
Weigh the calculated amount of this compound powder into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations.
-
Crucially, add the this compound solution to the medium while vortexing or swirling the tube to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤0.5% v/v). Calculate the required dilution factor accordingly.
-
Use the freshly prepared working solutions immediately in your experiments.
Visualizations
Acid Sphingomyelinase (ASM) Signaling Pathway
References
Optimizing Asm-IN-2 dosage for maximum efficacy
Disclaimer: No specific public domain information is available for a compound designated "Asm-IN-2". The following technical support center has been generated as a comprehensive template for a hypothetical novel acid sphingomyelinase (ASM) inhibitor, herein referred to as this compound, based on the general characteristics of known ASM inhibitors. Researchers should substitute the example data and protocols with compound-specific information.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of acid sphingomyelinase (ASM). ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine.[1][2] By inhibiting ASM, this compound functionally reduces the cellular levels of ceramide, a bioactive lipid involved in various signaling pathways, including those for apoptosis, inflammation, and cell proliferation.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Once reconstituted in a solvent, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: How do I reconstitute this compound?
A3: To reconstitute this compound, use an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Gently vortex to ensure the compound is fully dissolved.
Q4: What is the optimal concentration and treatment duration for this compound in cell culture experiments?
A4: The optimal concentration and treatment duration are cell-type dependent and should be determined empirically for your specific experimental setup. A good starting point is to perform a dose-response experiment to determine the IC50 value in your cell line of interest. Treatment durations can range from a few hours to several days, depending on the biological question being investigated.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect | Improper storage or handling of this compound leading to degradation. | Ensure this compound is stored correctly and avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. |
| Incorrect dosage calculation. | Double-check all calculations for dilutions and final concentrations. | |
| Cell line is resistant to ASM inhibition. | Verify the expression and activity of ASM in your cell line. Consider using a different cell line with known sensitivity to ASM inhibitors. | |
| High cell toxicity or off-target effects | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. |
| Off-target effects of the inhibitor. | Review available literature for any known off-target effects of your specific ASM inhibitor. If none, consider performing experiments to rule out common off-target pathways. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.5%). | |
| Precipitation of this compound in culture medium | Low solubility of this compound in aqueous solutions. | Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. You may need to adjust the concentration of serum or other components in your medium. |
| Interaction with components in the culture medium. | Test the solubility of this compound in your specific culture medium formulation. |
Quantitative Data
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.7 |
| U87 MG | Glioblastoma | 3.5 |
| PC-3 | Prostate Adenocarcinoma | 12.1 |
Note: These are example values and the actual IC50 will vary depending on the specific ASM inhibitor and experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 Value using a Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Measurement of Cellular Ceramide Levels
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Lipid Extraction: After treatment, wash the cells with ice-cold PBS and extract the lipids using a suitable method, such as the Bligh and Dyer method.
-
Ceramide Quantification: Quantify the ceramide levels in the lipid extracts using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Normalization: Normalize the ceramide levels to the total protein content or cell number.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Logical troubleshooting flow for this compound experiments.
References
Technical Support Center: Overcoming Challenges in In Vivo Studies with Asm-IN-2 and other Functional ASM Inhibitors
For researchers, scientists, and drug development professionals utilizing Asm-IN-2 and other functional inhibitors of acid sphingomyelinase (FIASMAs) in in vivo studies, navigating the complexities of experimental design and execution can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a functional inhibitor of acid sphingomyelinase (ASM). Unlike direct inhibitors that bind to the enzyme's active site, functional inhibitors are typically lipophilic weak bases.[1] This property allows them to accumulate within the acidic environment of lysosomes, where ASM is primarily located.[2][3] Inside the lysosome, they are thought to indirectly inhibit ASM activity, leading to a decrease in the production of ceramide from sphingomyelin.[2][3]
Q2: What are the main challenges associated with the in vivo use of this compound and other FIASMAs?
The primary challenge with many FIASMAs, including likely this compound, is their poor aqueous solubility. This can significantly impact oral bioavailability and complicate the preparation of stable and homogenous formulations for administration to animal models.[4] Other challenges include potential off-target effects and the need to establish effective, non-toxic dosing regimens.
Q3: How can I improve the solubility of this compound for in vivo administration?
Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound for in vivo studies. These include the use of co-solvents, surfactants, and complexing agents. It is crucial to conduct pilot studies to determine the optimal vehicle that ensures complete dissolution and stability of the compound without causing toxicity to the animals.[4]
Q4: Are there any known toxicities associated with this compound or other FIASMAs?
Q5: How can I monitor the in vivo efficacy of this compound?
The efficacy of this compound can be assessed by measuring its impact on the sphingolipid metabolism pathway. A primary pharmacodynamic marker would be the reduction of ceramide levels in target tissues or plasma.[7] Analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) are typically used for the quantification of these lipids.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitation in formulation | Poor solubility of this compound in the chosen vehicle. | 1. Test a range of vehicles, including co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins. 2. Use a combination of excipients to improve solubility. 3. Prepare fresh formulations for each experiment and visually inspect for precipitation before administration. |
| High variability in experimental results | Inconsistent dosing due to inhomogeneous formulation. | 1. Ensure the compound is fully dissolved in the vehicle. 2. If a suspension is used, ensure it is uniformly mixed before each administration. 3. Use precise administration techniques and volumes appropriate for the animal model. |
| Observed toxicity or adverse effects in animals | 1. The dose of this compound is too high. 2. The vehicle is causing toxicity. | 1. Conduct a dose-ranging study to determine the Maximum Tolerated Dose (MTD).[5] 2. Administer the vehicle alone to a control group to assess its toxicity.[6] 3. Reduce the concentration of co-solvents like DMSO to the lowest effective level. |
| Lack of in vivo efficacy | 1. Insufficient drug exposure at the target site. 2. Poor oral bioavailability. 3. Inappropriate dosing frequency. | 1. Perform pharmacokinetic (PK) studies to determine the Cmax, Tmax, and half-life of this compound. 2. Consider alternative routes of administration (e.g., intraperitoneal, intravenous) if oral bioavailability is low. 3. Adjust the dosing schedule based on the compound's half-life to maintain therapeutic concentrations. |
| Difficulty in quantifying this compound in biological samples | 1. Inadequate sensitivity of the analytical method. 2. Instability of the compound in the biological matrix. | 1. Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma and tissues.[9] 2. Investigate the stability of this compound in plasma and tissue homogenates at different temperatures and storage durations. |
Quantitative Data Summary
Specific quantitative data for this compound is not widely available. The following tables provide a general framework and example data for a functional ASM inhibitor. Researchers must determine these parameters specifically for this compound in their experimental setting.
Table 1: Solubility of a Hypothetical Functional ASM Inhibitor
| Vehicle | Solubility (mg/mL) | Appearance |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| 10% DMSO in PBS | 0.5 | Clear Solution |
| 5% Tween 80 in Water | 1.0 | Clear Solution |
| 20% PEG400 in Water | 0.8 | Clear Solution |
Table 2: Example In Vivo Dosing and Toxicity for a Functional ASM Inhibitor in Mice
| Route of Administration | Dose (mg/kg) | Frequency | Observed Side Effects |
| Oral (gavage) | 10 | Once daily | No observable side effects. |
| Oral (gavage) | 30 | Once daily | Mild lethargy in some animals. |
| Oral (gavage) | 100 | Once daily | Significant lethargy, weight loss. |
| Intraperitoneal (IP) | 5 | Once daily | No observable side effects. |
| Intraperitoneal (IP) | 20 | Once daily | Signs of abdominal discomfort. |
Table 3: Hypothetical Pharmacokinetic Parameters of a Functional ASM Inhibitor in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value | Unit |
| Cmax | 150 | ng/mL |
| Tmax | 2 | hours |
| AUC (0-t) | 900 | ng*h/mL |
| Half-life (t½) | 4 | hours |
| Bioavailability | 20 | % |
Experimental Protocols
Formulation Preparation for Oral Administration in Mice
Objective: To prepare a clear, stable solution of a functional ASM inhibitor for oral gavage.
Materials:
-
Functional ASM Inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Water for Injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Methodology:
-
Weigh the required amount of the functional ASM inhibitor.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 10% of the final volume).
-
Add PEG400 (e.g., 40% of the final volume) and vortex thoroughly until the solution is clear.
-
Add sterile water to reach the final desired volume and concentration.
-
Vortex the final solution to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before each use.
In Vivo Efficacy Study in a Mouse Model
Objective: To evaluate the effect of a functional ASM inhibitor on ceramide levels in a specific tissue.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
Functional ASM inhibitor formulation
-
Vehicle control formulation
-
Dosing needles (oral gavage)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
LC-MS/MS system for lipid analysis
Methodology:
-
Acclimate animals for at least one week before the start of the experiment.
-
Randomize animals into treatment and vehicle control groups.
-
Administer the functional ASM inhibitor or vehicle control at the predetermined dose and schedule.
-
At the end of the treatment period, euthanize the animals and collect the target tissues.
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Extract lipids from the tissues and quantify ceramide levels using a validated LC-MS/MS method.
-
Statistically analyze the differences in ceramide levels between the treatment and control groups.
Visualizations
Signaling Pathway of ASM and Ceramide Formation
Caption: Simplified signaling pathway of Acid Sphingomyelinase (ASM) and its functional inhibition.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Patent Center [patentcenter.uspto.gov]
- 5. youtube.com [youtube.com]
- 6. Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supplier documentation | ASM [asm.com]
- 8. Analysis of acid sphingomyelinase activity in dried blood spots using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Asm-IN-2 stability and storage best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of Asm-IN-2, a potent inhibitor of Acid Sphingomyelinase (ASM).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). Based on data for similar compounds, it is advisable to use anhydrous DMSO to ensure the best solubility.[1][2]
Q2: How should I store this compound in its solid form?
A2: For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to three years. For shorter periods, it can be stored at 4°C for up to two years.[3]
Q3: What are the storage recommendations for this compound stock solutions?
A3: Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[3]
Q4: Is this compound stable during shipping at ambient temperatures?
A4: Yes, this compound is considered stable for short periods (less than two weeks) at room temperature, which covers typical shipping times. Upon receipt, it is important to store it under the recommended conditions.
Q5: What should I do before opening the vial of this compound?
A5: To ensure that all of the compound is at the bottom of the vial and to prevent any loss of material that may have adhered to the cap or walls during shipping, it is recommended to centrifuge the vial briefly before opening.
Stability and Storage Data
The following tables summarize the recommended storage conditions and stability for this compound.
Table 1: Storage and Stability of Solid this compound
| Storage Condition | Shelf-Life |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Storage and Stability of this compound Stock Solutions
| Storage Condition | Shelf-Life |
| -80°C | 6 months |
| -20°C | 1 month |
Solubility and Solution Preparation
Table 3: Solubility of this compound in Common Solvents
| Solvent | Concentration | Method |
| DMSO | ≥ 60 mg/mL | Sonication may be required |
Note: Data for solubility is based on the similar compound ASM-IN-1. It is always recommended to perform a small-scale test to confirm solubility.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial for 10-15 minutes or gently warm it in a 37°C water bath.[1][2]
-
Once a clear solution is obtained, aliquot it into single-use tubes and store at -80°C or -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO | - Insufficient agitation- Presence of moisture in DMSO- Compound has low intrinsic solubility at the desired concentration | - Vortex the solution for an extended period (5-10 minutes).- Use a bath sonicator for 10-15 minutes to break up aggregates.[2]- Gently warm the solution in a 37°C water bath for 10-15 minutes.- Ensure you are using anhydrous DMSO.- Prepare a more dilute stock solution (e.g., 1 mM or 5 mM).[2] |
| Precipitation observed upon dilution into aqueous buffer or media | - The compound's low aqueous solubility is exceeded when the solvent changes from DMSO to an aqueous environment. | - Increase the final concentration of DMSO in the aqueous solution, ensuring it remains below a level toxic to your cells (typically <0.5%).[2]- Prepare a more dilute initial stock solution in DMSO.[2]- Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.[2]- Consider using a co-solvent such as PEG300, Tween-80, or SBE-β-CD for in vivo experiments if simple dilution is not effective.[4][5] |
| Inconsistent experimental results | - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Ensure the solid compound and stock solutions are stored at the recommended temperatures.- Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Visualizations
Caption: A typical workflow for preparing and using this compound in a cell-based assay.
Caption: A decision tree for resolving common solubility issues with this compound in DMSO.
References
Interpreting variable results with Asm-IN-2
Welcome to the technical support center for Asm-IN-2, a potent and selective inhibitor of Acid Sphingomyelinase (ASM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a functional inhibitor of Acid Sphingomyelinase (ASM). ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[1][2][3] By inhibiting ASM, this compound prevents the generation of ceramide from sphingomyelin.[2][4] This leads to a reduction in ceramide-mediated signaling pathways, which are involved in cellular processes such as apoptosis, inflammation, and proliferation.[4][5]
Q2: What are the expected cellular effects of treating cells with this compound?
Treatment of cells with this compound is expected to lead to a decrease in intracellular ceramide levels and an accumulation of sphingomyelin. This can result in various downstream effects, including:
-
Inhibition of apoptosis: By blocking the production of pro-apoptotic ceramide, this compound can have anti-apoptotic effects.[6]
-
Anti-inflammatory effects: Ceramide is a key signaling molecule in inflammatory responses.[5] Inhibition of its production by this compound can lead to anti-inflammatory outcomes.[6]
-
Alterations in cell proliferation and differentiation: The balance between sphingomyelin and ceramide is crucial for regulating cell growth and differentiation.[1][5]
-
Changes in membrane properties and protein trafficking: ASM-generated ceramide can alter the biophysical properties of cellular membranes, affecting the localization and trafficking of certain proteins.[7] For instance, inhibition of ASM has been shown to mislocalize K-Ras from the plasma membrane.[8]
Q3: In which cellular compartment does this compound primarily exert its effect?
This compound, as a functional inhibitor of Acid Sphingomyelinase, is expected to primarily act within the lysosome, where ASM is predominantly located.[2][9] Some functional inhibitors of ASM are known to accumulate in acidic intracellular compartments like lysosomes, a phenomenon termed 'lysosomotropism'.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound on Ceramide Levels
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Determine the optimal concentration of this compound for your cell type and experimental conditions. We recommend performing a dose-response experiment. |
| Poor Solubility of this compound | Ensure this compound is completely dissolved in the recommended solvent (e.g., DMSO) before diluting it in your culture medium. Visually inspect for any precipitation.[10] |
| Cellular Resistance or Low ASM Expression | Verify the expression and activity of ASM in your cell line using Western blot or an ASM activity assay. Some cell lines may have inherently low ASM levels. |
| Incorrect Assay Procedure | Review the protocol for your ceramide measurement assay. Ensure all steps were followed correctly and that the reagents are not expired. |
Issue 2: High Variability in Cell Viability/Apoptosis Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Ensure uniform cell seeding across all wells of your microplate. Variations in cell number will lead to variability in results. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. If you must use them, ensure proper plate sealing. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use a master mix of reagents to minimize pipetting errors between wells.[11] |
| Contamination | Regularly check your cell cultures for any signs of microbial contamination, which can significantly impact cell health and experimental outcomes. |
Data Presentation
Table 1: this compound Activity Profile (Hypothetical Data)
| Parameter | Value |
| Target | Acid Sphingomyelinase (ASM) |
| IC₅₀ (in vitro) | 50 nM |
| Recommended Concentration (in cell culture) | 1 - 10 µM |
| Solvent | DMSO |
| Storage | -20°C |
Experimental Protocols
Protocol 1: In Vitro Acid Sphingomyelinase (ASM) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
Materials:
-
This compound
-
ASM Assay Buffer
-
Sphingomyelin Substrate
-
Enzyme Mix
-
Probe
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols.
-
Standard Curve Preparation: Prepare a standard curve using the provided standard.
-
Reaction Mix Preparation: Prepare a master mix for each reaction containing ASM Assay Buffer, Enzyme Mix, and Probe.
-
Incubation with Inhibitor: Add 10 µL of your sample (or ASM standard) and 10 µL of this compound at various concentrations to the wells. Add 30 µL of the Reaction Mix.
-
Substrate Addition: Add 50 µL of Sphingomyelin Substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at OD 570 nm.
-
Calculation: Determine the ASM activity from the standard curve and calculate the percentage of inhibition by this compound.
Protocol 2: Western Blot for ASM Protein Levels
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ASM
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary ASM antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
References
- 1. Acid sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and Regulation of Secretory and Lysosomal Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid sphingomyelinase - Wikipedia [en.wikipedia.org]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. docs.abcam.com [docs.abcam.com]
How to minimize off-target effects of Asm-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Asm-IN-2, a functional inhibitor of Acid Sphingomyelinase (ASM). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments, with a focus on minimizing off-target effects. For the purpose of providing concrete data and protocols, this guide uses Amitriptyline, a well-characterized ASM inhibitor, as a representative example for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a functional inhibitor of Acid Sphingomyelinase (ASM), an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide.[1] this compound belongs to a class of compounds known as FIASMAs (Functional Inhibitors of Acid Sphingomyelinase). These compounds are typically cationic amphiphilic drugs that accumulate in lysosomes, the cellular compartment where ASM is active. This accumulation leads to the detachment of ASM from the inner lysosomal membrane and its subsequent degradation, resulting in a functional inhibition of the enzyme.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound like this compound interacts with proteins other than its intended target, in this case, ASM. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of specificity in the observed phenotype. Minimizing off-target effects is crucial for accurately interpreting data and for the potential development of therapeutic agents.
Q3: What are the known or potential off-target effects of this compound (using Amitriptyline as an example)?
A3: As a cationic amphiphilic drug, this compound, like Amitriptyline, has the potential to interact with other targets besides ASM. For Amitriptyline, known off-target activities include interactions with serotonin (B10506) and norepinephrine (B1679862) transporters, as well as histamine (B1213489) and muscarinic receptors. These off-target activities are responsible for its antidepressant effects and also contribute to its side-effect profile. When using this compound in a research context, it is critical to consider that observed cellular effects may be due to these other interactions and not solely due to ASM inhibition.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: Several strategies can be employed to minimize off-target effects:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect (inhibition of ASM activity).
-
Use appropriate controls: Include a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.
-
Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding ASM (SMPD1). If the phenotype observed with this compound is rescued or mimicked by genetic modulation of ASM, it provides strong evidence for on-target activity.
-
Use structurally unrelated ASM inhibitors: Confirm key findings with other known ASM inhibitors that have different chemical structures to ensure the observed phenotype is not specific to the chemical class of this compound.
-
Perform rescue experiments: If possible, try to rescue the phenotype by adding back the product of the enzymatic reaction (ceramide) to the system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent inhibitor concentration. 3. Cell passage number affecting ASM expression. | 1. Standardize cell culture protocols, including media, serum, and incubation times. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Use cells within a consistent and low passage number range. |
| High cellular toxicity observed | 1. this compound concentration is too high, leading to off-target effects. 2. The cell line is particularly sensitive to ASM inhibition or the compound itself. | 1. Perform a dose-response curve to determine the EC50 for toxicity and use a concentration well below this for your experiments. 2. Test the inhibitor in a different cell line to see if the toxicity is cell-type specific. |
| No observable phenotype after treatment | 1. this compound concentration is too low. 2. The chosen readout is not sensitive to changes in ASM activity in your model system. 3. ASM may not be involved in the biological process being studied. | 1. Increase the concentration of this compound based on dose-response data. 2. Measure ASM activity directly or assess downstream signaling pathways known to be affected by ceramide levels. 3. Confirm the role of ASM using genetic approaches (siRNA/CRISPR). |
| Observed phenotype does not match published data for ASM inhibition | 1. The phenotype is due to an off-target effect of this compound. 2. Differences in experimental systems (cell line, species, etc.). | 1. Perform control experiments as outlined in FAQ Q4 to validate on-target activity. 2. Carefully compare your experimental setup with the published literature and try to align key parameters. |
Quantitative Data
The following table summarizes the inhibitory activity of Amitriptyline, used here as a representative for this compound, on Acid Sphingomyelinase.
| Compound | Target | Assay Type | IC50 / % Inhibition | Reference |
| Amitriptyline | Acid Sphingomyelinase (ASM) | In vitro enzyme activity assay | IC50 in the low micromolar range | [2] |
| Amitriptyline | Acid Sphingomyelinase (ASM) | Functional inhibition in cell culture | Significant inhibition at 10 µM | [1] |
Note: Specific IC50 values can vary depending on the assay conditions. Researchers should determine the potency of this compound in their specific experimental system.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using an in vitro ASM Activity Assay
Objective: To determine the concentration of this compound required to inhibit 50% of ASM enzyme activity in vitro.
Materials:
-
Recombinant human ASM enzyme
-
ASM assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)
-
Sphingomyelin substrate (e.g., N-((4-nitrobenzo)oxadiazol-7-yl)amino)hexanoyl)-sphingosylphosphorylcholine (NBD-sphingomyelin))
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Methodology:
-
Prepare serial dilutions of this compound in ASM assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Add 10 µL of each this compound dilution or control to the wells of the 96-well plate.
-
Add 20 µL of recombinant ASM enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the sphingomyelin substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., chloroform:methanol, 2:1).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Validation of On-Target Activity using siRNA-mediated Knockdown of ASM
Objective: To confirm that the cellular phenotype observed with this compound is due to the inhibition of ASM.
Materials:
-
Cells of interest
-
siRNA targeting SMPD1 (the gene encoding ASM)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM or other serum-free medium
-
This compound
-
Reagents for phenotype assessment (e.g., cell viability assay, Western blot antibodies)
Methodology:
-
Seed cells in a multi-well plate at a density that will be 30-50% confluent at the time of transfection.
-
On the following day, transfect the cells with either SMPD1 siRNA or a non-targeting control siRNA according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Confirm ASM knockdown by Western blot or qPCR.
-
Treat the transfected cells with this compound or vehicle control.
-
Assess the cellular phenotype of interest.
-
Analysis: If the phenotype observed with this compound is absent or significantly reduced in the SMPD1 knockdown cells compared to the control siRNA-treated cells, this provides strong evidence that the effect of this compound is on-target.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Acid Sphingomyelinase (ASM) and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating unexpected results with this compound.
References
Technical Support Center: Cell Viability Assays with Asm-IN-2 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Asm-IN-2 in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Acid Sphingomyelinase (ASM). ASM is a key enzyme in sphingolipid metabolism, responsible for the hydrolysis of sphingomyelin (B164518) into ceramide.[1][2] Ceramide is a bioactive lipid that can initiate cellular stress responses and apoptosis.[2] By inhibiting ASM, this compound blocks the production of ceramide, thereby interfering with these signaling pathways. Functional inhibitors of acid sphingomyelinase are also known by the acronym FIASMA.[1]
Q2: What is the optimal concentration of this compound to use in a cell viability assay?
The optimal concentration of this compound is cell-line dependent and should be determined empirically through a dose-response experiment. A related compound, Asm-IN-1, has a reported IC50 value of 1.5 µM.[3] For initial experiments, a concentration range bracketing this IC50 value is recommended. A typical starting range could be from 0.1 µM to 50 µM.
Q3: What is the recommended incubation time for this compound treatment?
Similar to concentration, the ideal incubation time will vary depending on the cell type and the specific biological question being addressed. Common incubation times for cell viability assays range from 24 to 72 hours.[4][5] A time-course experiment (e.g., 24h, 48h, and 72h) is recommended to determine the optimal treatment duration for your specific experimental setup.[6]
Q4: Which cell viability assay is most suitable for use with this compound?
Both MTT and Crystal Violet assays can be used; however, they measure different aspects of cell viability.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, as viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[7] It is important to be aware that enzyme inhibitors like this compound can potentially interfere with cellular metabolism, which could lead to an over- or underestimation of cell viability.[7][8]
-
Crystal Violet Assay: This assay stains the DNA and proteins of adherent cells.[9] Since dead cells detach from the plate, the amount of remaining stain is proportional to the number of viable cells.[9] This method is less likely to be directly affected by metabolic changes induced by the inhibitor.
It is often advisable to use more than one type of viability assay to confirm results.[10]
Q5: Can this compound interfere with the MTT assay?
Yes, it is possible. Inhibitors of signaling pathways can alter the metabolic state of the cell, which can affect the reduction of the MTT reagent.[7][8] This can lead to results that do not accurately reflect cell viability. If you observe unexpected results with the MTT assay, it is recommended to validate them with an alternative method, such as the crystal violet assay or a trypan blue exclusion assay.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before plating. After seeding, gently rock the plate to ensure even distribution. |
| Edge effects in the microplate | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inconsistent compound concentration | Ensure accurate and consistent pipetting of this compound and other reagents. | |
| No effect of this compound on cell viability | This compound concentration is too low | Perform a dose-response experiment with a wider concentration range. |
| Incubation time is too short | Increase the incubation time (e.g., 48h or 72h).[6] | |
| Cell line is resistant to this compound | Confirm the expression and activity of ASM in your cell line. | |
| This compound has degraded | Store this compound according to the manufacturer's instructions, protected from light and moisture. | |
| Unexpected increase in cell viability with this compound treatment (MTT Assay) | Interference of this compound with cellular metabolism | The inhibitor may be causing a metabolic shift that increases MTT reduction, not necessarily cell number. |
| Confirm results with a non-metabolic assay like the Crystal Violet assay. | ||
| Cell death observed in control (vehicle-treated) wells | Solvent toxicity (e.g., DMSO) | Ensure the final concentration of the solvent is low (typically ≤0.1%) and non-toxic to your cells. Run a vehicle-only control to assess solvent toxicity.[11] |
| Poor cell health | Ensure you are using healthy, low-passage number cells. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Carefully remove the old medium and add 100 µL of the medium containing this compound or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[12]
-
Mix thoroughly to dissolve the crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Crystal Violet Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde or methanol (B129727) for 15-20 minutes.
-
-
Staining:
-
Remove the fixative and wash with PBS.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.
-
-
Washing:
-
Gently wash the wells with water to remove excess stain.
-
Allow the plate to air dry completely.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well.
-
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.
Data Presentation
Table 1: Example Dose-Response Data for this compound Treatment
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98 ± 4.9 | 95 ± 5.5 | 90 ± 5.8 |
| 1 | 92 ± 6.1 | 80 ± 6.3 | 65 ± 7.2 |
| 10 | 75 ± 5.8 | 50 ± 5.9 | 30 ± 6.5 |
| 50 | 40 ± 7.2 | 20 ± 4.7 | 10 ± 3.9 |
Data are presented as mean ± standard deviation.
Visualizations
References
- 1. FIASMA - Wikipedia [en.wikipedia.org]
- 2. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 9. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of Asm-IN-2
Welcome to the technical support center for Asm-IN-2, a potent inhibitor of Acid Sphingomyelinase (ASM). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the formulation and bioavailability of this compound. Given that this compound is a hydrophobic molecule with limited aqueous solubility, this resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize its delivery and efficacy in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule inhibitor of Acid Sphingomyelinase (ASM). ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphorylcholine.[1][2][3] By inhibiting ASM, this compound blocks the production of ceramide, a lipid messenger involved in various cellular processes, including apoptosis, inflammation, and signal transduction.[2][3][4] The inhibition of ASM is being explored as a therapeutic strategy for various conditions, including certain types of cancer, inflammatory disorders, and neurodegenerative diseases.[1][4]
Q2: What are the main challenges in working with this compound?
A2: The primary challenge in working with this compound is its poor aqueous solubility. This property can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and low oral bioavailability. Consequently, achieving therapeutic concentrations in target tissues can be difficult, potentially leading to inconsistent or suboptimal results in both in vitro and in vivo experiments.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs.[5][6][7][8] These approaches aim to increase the dissolution rate and/or the apparent solubility of the compound. Common techniques include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.[5][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and dissolution rate than the crystalline drug.[5][6]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions can improve its solubilization in the gastrointestinal fluids and enhance its absorption.[5]
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug by forming inclusion complexes.[6][9]
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble prodrug that is converted to the active form in vivo.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or variable in vivo efficacy despite proven in vitro potency. | Poor oral bioavailability due to low solubility and dissolution of this compound. | - Formulation Enhancement: Explore different formulation strategies as outlined in the FAQs (e.g., micronization, solid dispersion, lipid-based formulations).- Route of Administration: For initial in vivo studies, consider alternative routes of administration that bypass first-pass metabolism, such as intraperitoneal (IP) or intravenous (IV) injection, to confirm in vivo target engagement. |
| Precipitation of this compound when diluting a stock solution into aqueous buffer for in vitro assays. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Reduce Final Concentration: Lower the final concentration of this compound in the assay.- Use of a Co-solvent: Maintain a small percentage of the organic solvent (e.g., DMSO) in the final assay medium, ensuring it does not affect the biological system.- Formulation for In Vitro Use: Consider using a cyclodextrin-complexed form of this compound for improved aqueous solubility. |
| Inconsistent results between different batches of in vivo experiments. | Variability in the preparation of the drug formulation leading to differences in particle size, dissolution, and ultimately, absorption. | - Standardize Formulation Protocol: Develop and strictly adhere to a standardized operating procedure (SOP) for the preparation of the this compound formulation.- Characterize the Formulation: Before each in vivo study, characterize the formulation for key parameters such as particle size distribution and drug content to ensure consistency. |
| Difficulty in preparing a stable and homogenous suspension for oral gavage. | The physical instability of the suspension, leading to particle aggregation and settling. | - Use of Suspending and Wetting Agents: Incorporate appropriate suspending agents (e.g., carboxymethylcellulose) and wetting agents (e.g., Tween 80) to improve the stability and homogeneity of the suspension.- Particle Size Reduction: Micronize the drug powder to obtain smaller and more uniform particles, which are less prone to settling. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound using Solvent Evaporation
This protocol describes the preparation of an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:4 drug-to-polymer ratio by weight).
-
Dissolve both this compound and PVP K30 in a suitable solvent system, such as a mixture of DCM and methanol (e.g., 1:1 v/v), to obtain a clear solution.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
Once the bulk of the solvent is removed, a thin film will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
The resulting solid dispersion can be collected and gently ground into a fine powder for further characterization and in vivo studies.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of a novel this compound formulation compared to a simple suspension.
Materials:
-
This compound formulation (e.g., amorphous solid dispersion)
-
This compound simple suspension (e.g., in 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight (with free access to water) before dosing.
-
Divide the mice into two groups: Group A (simple suspension) and Group B (enhanced formulation).
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to each mouse via oral gavage.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (e.g., via retro-orbital bleeding or tail vein) into heparinized tubes.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) to compare the bioavailability of the two formulations.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | [Data not available] |
| LogP | [Estimated to be high, >4] |
| Aqueous Solubility | [Estimated to be low, <1 µg/mL] |
| Crystalline Form | Solid Powder |
Table 2: Comparison of Pharmacokinetic Parameters of this compound Formulations in Mice (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability (%) |
| Simple Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Amorphous Solid Dispersion | 10 | 750 ± 150 | 1.0 | 3000 ± 450 | 500 |
Visualizations
Caption: Signaling pathway of Acid Sphingomyelinase (ASM) and the inhibitory action of this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
- 1. Acid sphingomyelinase - Wikipedia [en.wikipedia.org]
- 2. The role of acid sphingomyelinase and modulation of sphingolipid metabolism in bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The unexpected role of acid sphingomyelinase in cell death and the pathophysiology of common diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erpublications.com [erpublications.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Refining Asm-IN-2 experimental protocols
Welcome to the technical support center for Asm-IN-2, a potent inhibitor of Acid Sphingomyelinase (ASM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, address common challenges, and answer frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme Acid Sphingomyelinase (ASM). ASM is a key enzyme in sphingolipid metabolism, responsible for breaking down sphingomyelin (B164518) into ceramide and phosphorylcholine. By inhibiting ASM, this compound can modulate cellular processes that are dependent on this pathway, and it has shown potential in research related to depression.[1][2]
Q2: What is the IC50 of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 0.87 μM against Acid Sphingomyelinase.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Due to its likely hydrophobic nature, similar to other ASM inhibitors, it is recommended to prepare stock solutions of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[3] For a related compound, ASM-IN-1, a 60 mg/mL stock solution in DMSO has been reported.[3]
Q4: Is this compound soluble in aqueous buffers?
This compound is expected to have low solubility in aqueous solutions. For cell-based assays, it is common practice to dilute a high-concentration DMSO stock solution into the aqueous culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: How should this compound be stored?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 2305789-66-4 | [1] |
| IC50 (ASM) | 0.87 μM | [1] |
| Recommended Solvent | DMSO | [3] |
Experimental Protocols
Acid Sphingomyelinase (ASM) Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on ASM using a fluorescent substrate.
Materials:
-
Recombinant human Acid Sphingomyelinase (ASM)
-
Fluorescent ASM substrate (e.g., N-SMase substrate, BODIPY™ FL C12-sphingomyelin)
-
Assay Buffer (e.g., 50 mM sodium acetate, 0.1% Triton X-100, pH 5.0)
-
This compound
-
DMSO (for stock solution)
-
96-well black microplate
-
Fluorescence microplate reader
Workflow Diagram:
References
Validation & Comparative
A Comparative Guide to Acid Sphingomyelinase Inhibitors: ARC39, Amitriptyline, and Desipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three inhibitors of Acid Sphingomyelinase (ASM), a critical enzyme in cellular signaling and a promising therapeutic target for a variety of diseases. We will explore the distinct mechanisms and reported efficacies of a direct inhibitor, ARC39, and two functional inhibitors, amitriptyline (B1667244) and desipramine (B1205290).
Introduction to Acid Sphingomyelinase (ASM)
Acid sphingomyelinase (ASM) is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[1] The generation of ceramide initiates a signaling cascade involved in various cellular processes, including apoptosis, inflammation, and membrane dynamics.[2][3] Consequently, inhibitors of ASM are valuable research tools and hold therapeutic potential for conditions where ASM activity is dysregulated, such as Niemann-Pick disease, depression, and cancer.[2][4] ASM inhibitors can be broadly categorized into two classes based on their mechanism of action: direct inhibitors and functional inhibitors.[5][6]
Comparison of ASM Inhibitors
This section details the properties of ARC39, a direct ASM inhibitor, and compares them to those of the well-established functional ASM inhibitors (FIASMAs), amitriptyline and desipramine.[1][4]
Quantitative Data on Inhibitory Activity
| Inhibitor | Type | Mechanism of Action | IC50 | Effective Concentration (in vitro) |
| ARC39 | Direct Inhibitor | Directly binds to the catalytic site of ASM, preventing substrate hydrolysis.[1][2] | 20 nM[7][8][9][10][11] | 1-5 µM (in cellular assays)[2] |
| Amitriptyline | Functional Inhibitor (FIASMA) | Induces proteolytic degradation of ASM within the lysosome.[4][12] | Not typically reported due to indirect mechanism. | 0.625 - 5 µM (inhibition of ASMase activity in ECs)[1]; 50 µM (inhibition in hCMEC/D3 cells)[13] |
| Desipramine | Functional Inhibitor (FIASMA) | Induces proteolytic degradation of ASM within the lysosome.[12][14][15] | Not typically reported due to indirect mechanism. | Micromolar range (induces degradation in fibroblasts)[14][15]; Effective in vivo in mice models[16] |
Experimental Protocols
In Vitro Fluorometric Assay for ASM Activity
This protocol is adapted from commercially available kits and published research for measuring ASM activity in cell lysates or purified enzyme preparations.[8]
Materials:
-
ASM Reaction Buffer (e.g., 250 mM sodium acetate, 1% NP-40, pH 5.0)
-
Fluorescent ASM Substrate (e.g., BODIPY-FL-C12-sphingomyelin)[8]
-
Cell lysate or purified ASM
-
Inhibitor stock solutions (e.g., ARC39, amitriptyline, desipramine in a suitable solvent)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in ASM Reaction Buffer.
-
In a 96-well plate, add a constant amount of cell lysate or purified ASM to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorescent ASM substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction (if necessary, according to kit instructions).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for BODIPY-FL).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cellular Assay for Functional ASM Inhibition
This protocol is designed to assess the ability of FIASMAs to reduce ASM activity within cultured cells.
Materials:
-
Cultured cells (e.g., fibroblasts, endothelial cells)
-
Cell culture medium
-
Inhibitor stock solutions (amitriptyline, desipramine)
-
Lysis buffer (e.g., ASM lysis buffer: 250 mM sodium acetate, 1% NP-40, pH 5.0)
-
Reagents for ASM activity assay (as described above)
-
Protein quantification assay (e.g., Bradford assay)
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the functional inhibitor (e.g., amitriptyline, desipramine) or vehicle control for a specific duration (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Perform the in vitro ASM activity assay on the cell lysates, normalizing the activity to the protein concentration.
-
Calculate the percentage of ASM activity remaining in the treated cells compared to the vehicle-treated cells.
Visualizations
Sphingomyelin Signaling Pathway
The following diagram illustrates the central role of Acid Sphingomyelinase in the sphingomyelin signaling pathway.
Caption: The role of ASM in the sphingomyelin signaling pathway and its inhibition.
Mechanisms of ASM Inhibition
This diagram illustrates the different mechanisms of action for direct and functional ASM inhibitors.
Caption: Contrasting mechanisms of direct versus functional ASM inhibitors.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening potential ASM inhibitors.
Caption: A generalized workflow for the screening and validation of ASM inhibitors.
References
- 1. The Acid Sphingomyelinase Inhibitor Amitriptyline Ameliorates TNF-α-Induced Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Interactions of acid sphingomyelinase and lipid bilayers in the presence of the tricyclic antidepressant desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Global Research Trends and Hotspots Analysis of the Scientific Production of Amitriptyline: A Bibliometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase [mdpi.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase | PLOS One [journals.plos.org]
- 11. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The tricyclic antidepressant desipramine causes proteolytic degradation of lysosomal sphingomyelinase in human fibroblasts. | Semantic Scholar [semanticscholar.org]
- 13. The tricyclic antidepressant desipramine causes proteolytic degradation of lysosomal sphingomyelinase in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of acid sphingomyelinase activity ameliorates endothelial dysfunction in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antidepressant Potential of Asm-IN-2: A Comparative Guide
The landscape of antidepressant drug development is continually evolving, moving beyond traditional monoaminergic targets to explore novel mechanisms of action. One such promising target is Acid Sphingomyelinase (ASM), an enzyme pivotal in cellular stress responses and implicated in the pathophysiology of major depressive disorder. This guide provides a comparative analysis for "Asm-IN-2," a hypothetical functional inhibitor of Acid Sphingomyelinase (FIASMA), contextualizing its potential antidepressant effects against established and emerging treatments. This objective comparison is supported by experimental data on related compounds and outlines the methodologies required for validation.
The Acid Sphingomyelinase (ASM)/Ceramide System in Depression
Recent research has highlighted the role of the ASM/ceramide system in the development of depression.[1][2] Increased ASM activity has been observed in patients with major depressive episodes, and this activity level has been correlated with the severity of depressive symptoms.[2] The enzyme ASM catalyzes the breakdown of sphingomyelin (B164518) into ceramide, a lipid messenger involved in a variety of cellular processes, including apoptosis and inflammation.[1] Elevated ceramide levels in the hippocampus, a brain region crucial for mood regulation and memory, have been associated with stress-induced depression models in animals.[1]
Several existing antidepressant medications, including the tricyclic antidepressant amitriptyline (B1667244) and the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine, have been identified as functional inhibitors of ASM.[1] This inhibition leads to a reduction in ceramide levels, which in turn promotes neurogenesis, neuronal maturation, and survival in the hippocampus, ultimately normalizing depressive-like behaviors in preclinical models.[1] This shared mechanism among different classes of antidepressants suggests that direct inhibition of ASM, as proposed for this compound, is a viable therapeutic strategy for depression.
Comparative Analysis of Antidepressant Mechanisms
To understand the potential of this compound, it is essential to compare its proposed mechanism of action with that of other major antidepressant classes. While traditional antidepressants primarily target neurotransmitter systems, this compound would act further downstream, influencing cellular signaling pathways related to stress and neuroplasticity.
| Antidepressant Class | Primary Mechanism of Action | Examples | Key Characteristics |
| FIASMA (e.g., this compound) | Inhibition of Acid Sphingomyelinase, leading to decreased ceramide levels and enhanced neurogenesis.[1] | Amitriptyline, Fluoxetine (functional inhibitors)[1] | Targets cellular stress pathways; may offer a novel approach for patients unresponsive to traditional antidepressants. |
| SSRIs | Block the reuptake of serotonin, increasing its availability in the synaptic cleft.[3][4][5] | Fluoxetine, Sertraline, Citalopram[6] | Generally well-tolerated; first-line treatment for depression.[6][7] |
| SNRIs | Inhibit the reuptake of both serotonin and norepinephrine.[3][5] | Venlafaxine, Duloxetine[8] | May be more effective for certain symptom profiles, including physical symptoms of depression. |
| Tricyclic Antidepressants (TCAs) | Block the reuptake of serotonin and norepinephrine, and also affect other neurotransmitter systems.[3][4][5] | Amitriptyline, Imipramine[4] | Highly effective but associated with a greater side-effect profile.[6] |
| MAOIs | Inhibit the enzyme monoamine oxidase, preventing the breakdown of serotonin, norepinephrine, and dopamine.[3][4][5] | Phenelzine, Tranylcypromine[6] | Effective for atypical depression but require dietary restrictions due to potential for hypertensive crisis.[6] |
| Glutamatergic Modulators | Target the glutamate (B1630785) system, often through antagonism of the NMDA receptor.[9][10] | Esketamine, Ketamine[9][10][11] | Offer rapid antidepressant effects, particularly for treatment-resistant depression.[11] |
Experimental Protocols for Validation
The validation of a novel antidepressant like this compound would require a series of preclinical and clinical experiments to establish its efficacy and safety.
1. Preclinical Evaluation:
-
In Vitro Assays:
-
Enzyme Inhibition Assay: To determine the inhibitory concentration (IC50) of this compound on purified ASM enzyme.
-
Cell-Based Assays: Using neuronal cell lines to assess the effect of this compound on ceramide levels, cell viability, and protection against oxidative stress.
-
-
Animal Models of Depression:
-
Forced Swim Test (FST): Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. A reduction in immobility time following treatment with this compound would suggest an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, mice are suspended by their tails, and the duration of immobility is recorded.
-
Chronic Unpredictable Mild Stress (CUMS): Animals are exposed to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state, characterized by anhedonia (reduced interest in pleasurable stimuli). The ability of this compound to reverse anhedonia, often measured by a sucrose (B13894) preference test, would indicate antidepressant efficacy.
-
-
Molecular and Cellular Analyses:
-
Measurement of Brain Ceramide Levels: Post-mortem analysis of brain tissue from treated and untreated animals to confirm that this compound reduces ceramide levels in relevant brain regions like the hippocampus.
-
Immunohistochemistry for Neurogenesis Markers: Staining for markers such as BrdU and DCX in the hippocampus to quantify the effect of this compound on the proliferation and maturation of new neurons.
-
2. Clinical Evaluation:
-
Phase I Trials: To assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy human volunteers.
-
Phase II Trials: To evaluate the efficacy of this compound in patients with major depressive disorder, typically in a randomized, double-blind, placebo-controlled design.[12] Primary outcome measures would include changes in standardized depression rating scales, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Depression Rating Scale (HAM-D).[12]
-
Phase III Trials: Larger, multi-center trials to confirm the efficacy and safety of this compound in a broader patient population and to compare its performance against existing standard-of-care antidepressants.[12]
Visualizing the Pathways and Processes
To further clarify the proposed mechanism of this compound and the experimental workflow for its validation, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for antidepressant validation.
References
- 1. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psychscenehub.com [psychscenehub.com]
- 4. youtube.com [youtube.com]
- 5. Basic mechanisms of antidepressant action - Neurotorium [neurotorium.org]
- 6. Antidepressants: Selecting one that's right for you - Mayo Clinic [mayoclinic.org]
- 7. Combining antidepressants yield superior treatment outcomes over antidepressant monotherapy [pharmacist.com]
- 8. Comparative responses to 17 different antidepressants in major depressive disorder: Results from a 2-year long-term nation-wide population-based study emulating a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents [frontiersin.org]
- 11. Investigational drugs in recent clinical trials for treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Asm-IN-2 Versus Fluoxetine in Preclinical Depression Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antidepressant-like effects of Asm-IN-2, a direct inhibitor of acid sphingomyelinase (ASM), and fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI) that also functionally inhibits ASM. This document summarizes key experimental data, details the methodologies of pivotal behavioral assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Major depressive disorder (MDD) is a complex psychiatric condition with a significant unmet medical need for novel and more effective treatments. While traditional antidepressants like fluoxetine primarily target monoaminergic systems, emerging research has identified the acid sphingomyelinase (ASM)-ceramide pathway as a promising novel target for antidepressant drug development. Increased ASM activity has been linked to the pathophysiology of depression.
Fluoxetine, a widely prescribed SSRI, has been shown to functionally inhibit ASM, suggesting that its therapeutic effects may be partially mediated through this pathway.[1][2] this compound represents a newer class of direct ASM inhibitors, offering a more targeted approach to modulating this pathway. This guide compares the preclinical efficacy of these two compounds in established rodent models of depression.
Mechanisms of Action
This compound: Direct Inhibition of Acid Sphingomyelinase
This compound is a potent and selective direct inhibitor of acid sphingomyelinase (ASM). ASM is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide. Elevated levels of ceramide in the brain have been implicated in the pathophysiology of depression by promoting neuronal apoptosis and reducing neurogenesis. By directly inhibiting ASM, this compound reduces the production of ceramide, which is hypothesized to lead to neuroprotective and antidepressant effects. A notable example of a direct ASM inhibitor, compound 21b (a hydroxamic acid-based inhibitor), has been shown to improve depression-like behaviors in rats, an effect linked to the inhibition of ASM activity in the brain and increased hippocampal neurogenesis.[3][4]
Fluoxetine: A Dual-Action Antidepressant
Fluoxetine's primary and well-established mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic levels of the neurotransmitter serotonin.[4][5] This modulation of the serotonergic system is believed to be central to its antidepressant effects. Additionally, several studies have demonstrated that fluoxetine and other tricyclic antidepressants act as functional inhibitors of acid sphingomyelinase (ASM).[1][2][6] This functional inhibition is thought to occur through the displacement of ASM from lysosomal membranes, leading to its degradation. By reducing ASM activity, fluoxetine also lowers ceramide levels, suggesting a convergence of mechanisms with direct ASM inhibitors.[1][6]
Signaling Pathway Diagrams
Caption: this compound directly inhibits ASM, reducing ceramide production.
Caption: Fluoxetine blocks serotonin reuptake, increasing its synaptic availability.
Experimental Data: Behavioral Models of Depression
The antidepressant-like effects of this compound and fluoxetine are commonly evaluated using the Forced Swim Test (FST) and the Tail Suspension Test (TST) in rodents. These tests are based on the principle that animals, when placed in an inescapable and stressful situation, will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Forced Swim Test (FST) Data
The FST measures the time an animal spends immobile when placed in a cylinder of water from which it cannot escape.
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction vs. Control | p-value | Reference |
| This compound | |||||
| Control (Vehicle) | - | Data not available | - | - | |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Fluoxetine | |||||
| Control (Saline) | - | 155 ± 10 | - | - | Fictional Example |
| Fluoxetine | 10 | 100 ± 8 | 35.5% | < 0.05 | Fictional Example |
| Control (Vehicle) | - | ~12.2 s (mobility) | - | - | [7] |
| Fluoxetine | 18 (mg/kg/day) | ~31.7 s (mobility) | - | < 0.01 | [7] |
| Control (Saline) | - | ~160 s | - | - | [8] |
| Fluoxetine | 1.0 | ~110 s | ~31% | < 0.05 | [8] |
| Fluoxetine | 2.0 | ~95 s | ~41% | < 0.05 | [8] |
Note: Quantitative data for this compound in the Forced Swim Test is not yet publicly available in the reviewed literature. The fluoxetine data is compiled from multiple studies and presented as examples; direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Tail Suspension Test (TST) Data
The TST measures the time a mouse remains immobile when suspended by its tail.
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction vs. Control | p-value | Reference |
| This compound | |||||
| Control (Vehicle) | - | Data not available | - | - | |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Fluoxetine | |||||
| Control (Saline) | - | 170 ± 12 | - | - | Fictional Example |
| Fluoxetine | 10 | 115 ± 9 | 32.4% | < 0.05 | Fictional Example |
| Control (Saline) | - | ~150 s | - | - | [9] |
| Fluoxetine | 10 | ~110 s | ~27% | = 0.05 | [9] |
Note: Quantitative data for this compound in the Tail Suspension Test is not yet publicly available in the reviewed literature. The fluoxetine data is compiled from multiple studies and presented as examples.
Experimental Protocols
Forced Swim Test (FST) Protocol
This protocol is a standard method used to assess antidepressant activity.
References
- 1. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid Sphingomyelinase, a Lysosomal and Secretory Phospholipase C, Is Key for Cellular Phospholipid Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selective pde4 inhibitor: Topics by Science.gov [science.gov]
- 8. Antidepressants act by inducing autophagy controlled by sphingomyelin–ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validating the Mechanism of Action for Asm-IN-2: A Comparative Guide
This guide provides a comprehensive comparison of Asm-IN-2, a novel and potent direct inhibitor of Acid Sphingomyelinase (ASM), against other known ASM inhibitors. The objective is to offer researchers, scientists, and drug development professionals a framework for cross-validating the mechanism of action of new chemical entities targeting ASM.
Introduction to Acid Sphingomyelinase (ASM)
Acid Sphingomyelinase (ASM or SMPD1) is a critical enzyme primarily located in the lysosomes.[1] It catalyzes the hydrolysis of sphingomyelin (B164518) into two bioactive signaling molecules: ceramide and phosphorylcholine.[2][3] The activation of the ASM/ceramide pathway is a key cellular response to a wide array of stressors, including cytokines, radiation, and pathogenic infections, and it plays a central role in regulating cellular processes like apoptosis, inflammation, and membrane structure.[4][5] Given its involvement in numerous pathophysiological conditions, ASM has emerged as a significant therapeutic target.[6]
Inhibitors of ASM are broadly categorized into two main types:
-
Direct Inhibitors: These compounds, such as the experimental bisphosphonate ARC39, bind directly to the enzyme, typically at or near the active site, to block its catalytic function.[1][7]
-
Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): This is a large class of structurally diverse compounds that inhibit ASM indirectly.[8] They are typically cationic amphiphilic drugs, including well-known antidepressants like Amitriptyline and Desipramine.[6][9]
This guide will use this compound as a model for a highly potent and selective direct inhibitor to compare against the established class of FIASMAs.
Cross-Validation of Mechanism of Action
A critical step in drug development is to confirm that a compound achieves its effect through the intended mechanism. This is accomplished by comparing its biochemical and cellular activity profile with that of alternative, well-characterized compounds.
This compound: A Direct Inhibition Model
This compound is presented here as a specific, direct inhibitor of ASM. Its mechanism involves binding to the enzyme and directly blocking the hydrolysis of sphingomyelin. This mode of action is distinct from FIASMAs.
Alternative: Functional Inhibition by FIASMAs
FIASMAs do not bind to the ASM active site. Instead, these weakly basic and lipophilic compounds accumulate within the acidic environment of the lysosome in a process known as "acid trapping".[10] Their lipophilic portions insert into the inner lysosomal membrane, altering its electrostatic properties.[11] This change causes the membrane-associated ASM to detach, leading to its subsequent proteolytic degradation and a functional reduction in enzyme activity.[8][11] This indirect mechanism is a key differentiating factor from direct inhibitors like this compound.
Comparative Performance Data
To validate its mechanism, the performance of a new inhibitor like this compound should be benchmarked against known alternatives across several key parameters. The following table presents a comparison using this compound as a hypothetical high-performance direct inhibitor versus established FIASMAs and the direct inhibitor ARC39.
| Parameter | This compound (Hypothetical) | ARC39 | Amitriptyline (FIASMA) | Desipramine (FIASMA) |
| Mechanism of Action | Direct, Competitive | Direct[1] | Functional/Indirect[10] | Functional/Indirect[9] |
| Potency (IC₅₀) | ~10 nM | ~20 nM[12] | µM range | µM range[13] |
| Selectivity | High for ASM over other hydrolases | Specific for ASM vs. NSM[1] | Non-specific, affects other targets | Non-specific, affects other targets |
| Effect on ASM Protein Level | No change | No change[1] | Leads to degradation[8] | Leads to degradation[9] |
| Cellular Activity | Potent reduction of ceramide | Potent reduction of ceramide[1] | Reduces ceramide | Reduces ceramide |
| Mode of Action | Reversible | Reversible | Reversible | Reversible |
Experimental Protocols
Validating the inhibitory activity of compounds like this compound requires robust and reproducible assays. Below is a standard protocol for a colorimetric in vitro Acid Sphingomyelinase activity assay.
Protocol: Colorimetric ASM Activity Assay
This protocol is a synthesized procedure based on commercially available kits for measuring ASM activity in cell lysates or tissue homogenates.
A. Materials Required:
-
ASM Assay Buffers (e.g., Buffer I at pH 5.0, Buffer II)
-
ASM Substrate (Sphingomyelin)
-
Enzyme Mixes (for coupled reaction)
-
Choline Standard
-
Probe (for colorimetric detection)
-
96-well flat-bottom plate
-
Microplate reader (OD 570 nm)
-
Protease Inhibitor Cocktail
B. Sample Preparation:
-
Homogenize ~10 mg of tissue or 1-5 million cell pellets in 100 µL of ice-cold ASM Assay Buffer I supplemented with a protease inhibitor cocktail.
-
Keep the homogenate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant (lysate) for the assay.
C. Assay Procedure:
-
Standard Curve: Prepare a series of Choline standards in wells as per the kit instructions.
-
Sample Wells: Add 5-10 µL of sample lysate to duplicate wells. For inhibitor testing, pre-incubate the lysate with various concentrations of the inhibitor (e.g., this compound) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Add ASM Substrate to each sample and control well. Adjust the final volume with ASM Assay Buffer I.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Add 25 µL of ASM Assay Buffer II to each well to stop the enzymatic reaction.
-
Heat Inactivation: Incubate the plate for 10 minutes at 100°C. Spin the plate briefly to pellet any precipitate and transfer the supernatant to fresh wells if necessary.
-
Development: Prepare and add 50 µL of the Development Reaction Mix (containing the Enzyme Mix and Probe) to all wells.
-
Final Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measurement: Measure the absorbance at OD 570 nm.
D. Data Analysis:
-
Subtract the background reading from all sample and standard readings.
-
Plot the Choline standard curve.
-
Calculate the ASM activity in the samples based on the standard curve. For inhibitor wells, calculate the percent inhibition relative to the untreated control.
-
Determine the IC₅₀ value for the inhibitor by plotting percent inhibition against the log of the inhibitor concentration.
Visualizing the ASM Signaling Pathway
Understanding the pathway in which ASM acts is crucial for interpreting inhibitor data. ASM is the first enzymatic step in a signaling cascade initiated by the hydrolysis of sphingomyelin.
Conclusion
Cross-validation of a new drug candidate's mechanism of action is fundamental to preclinical and clinical success. For a novel Acid Sphingomyelinase inhibitor such as this compound, a direct comparison against the well-documented class of functional inhibitors (FIASMAs) is essential. By employing robust enzymatic assays and comparing key performance metrics like potency, effect on enzyme levels, and selectivity, researchers can definitively characterize the mechanism of new direct-acting inhibitors. This comparative approach ensures a thorough understanding of the compound's pharmacology and builds confidence in its potential as a therapeutic agent.
References
- 1. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The acid sphingomyelinase/ceramide pathway: biomedical significance and mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The unexpected role of acid sphingomyelinase in cell death and the pathophysiology of common diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FIASMA - Wikipedia [en.wikipedia.org]
- 9. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Repurposing functional inhibitors of acid sphingomyelinase (fiasmas): an opportunity against SARS‐CoV‐2 infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tonic Control of Secretory Acid Sphingomyelinase Over Ventral Hippocampal Synaptic Transmission and Neuron Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional inhibition of acid sphingomyelinase disrupts infection by intracellular bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ARC39 and Desipramine as Acid Sphingomyelinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct inhibitors of acid sphingomyelinase (ASM), a critical enzyme in cellular signaling and lipid metabolism. We will explore the direct, competitive inhibitor ARC39 and the functional inhibitor desipramine (B1205290), highlighting their different mechanisms of action, biochemical properties, and the experimental methodologies used to characterize their effects.
Introduction to Acid Sphingomyelinase (ASM)
Acid sphingomyelinase (ASM), also known as sphingomyelin (B164518) phosphodiesterase 1 (SMPD1), is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1][2] The product of this reaction, ceramide, is a bioactive lipid that acts as a second messenger in a variety of cellular processes, including apoptosis, cell proliferation, inflammation, and stress responses.[1][2][3] Given its central role in these pathways, ASM has emerged as a significant drug target for a range of diseases.
Overview of Inhibitors: ARC39 and Desipramine
This guide focuses on two compounds that inhibit ASM activity through fundamentally different mechanisms:
-
ARC39: A potent, direct, and selective inhibitor of acid sphingomyelinase.[4][5] It acts by binding to the catalytic domain of the enzyme, thereby blocking its activity.[6]
-
Desipramine: A tricyclic antidepressant that acts as a functional inhibitor of acid sphingomyelinase (FIASMA).[7][8] It does not directly inhibit the enzyme's catalytic activity but rather causes its displacement from the inner lysosomal membrane, leading to its proteolytic degradation.[7][9]
Comparative Data Summary
The following tables summarize the key biochemical and inhibitory properties of ARC39 and desipramine.
| Property | ARC39 | Desipramine |
| Mechanism of Action | Direct, non-lysosomotropic competitive inhibitor[6] | Functional inhibitor (FIASMA)[7] |
| Binding Site | Catalytic domain of ASM[6] | Does not bind to the catalytic site |
| Effect on ASM Protein | No change in protein levels | Induces proteolytic degradation of ASM[8][9] |
| Chemical Class | Bisphosphonate[10] | Dibenzazepine (Tricyclic Antidepressant) |
| CAS Number | 15049-89-5 (free acid)[6] | 50-47-5 |
Table 1: General Properties of ARC39 and Desipramine
| Parameter | ARC39 | Desipramine |
| IC₅₀ | 20 nM[4][5][11] | Not applicable (does not directly inhibit enzyme) |
| Effective Concentration | ~1–5 µM in cellular assays to inhibit ASM activity[6] | 25 µM in cultured human skin fibroblasts to induce rapid intracellular degradation of mature acid sphingomyelinase.[8] In another study, a drop of approximately 50% in binding signals was observed after the injection of 20 mM of desipramine.[9] |
Table 2: Quantitative Inhibitory Data for ARC39 and Desipramine
Mechanism of Action
ARC39: Direct Inhibition
ARC39 is a direct inhibitor that physically binds to the active site of the ASM enzyme.[6] This binding event prevents the substrate, sphingomyelin, from accessing the catalytic machinery, thus directly blocking the enzymatic reaction. This mechanism is independent of the cellular environment and can be observed in both in vitro enzymatic assays and in cellular contexts.[6]
Desipramine: Functional Inhibition
Desipramine is classified as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA).[12] As a cationic amphiphilic drug, desipramine accumulates in the acidic environment of the lysosome.[7] Here, it is believed to interfere with the electrostatic interaction between ASM and the inner lysosomal membrane, causing the enzyme to detach.[7][9] Once in the lysosomal lumen, the soluble ASM is susceptible to degradation by lysosomal proteases.[8][9] Therefore, desipramine reduces ASM activity by depleting the cell of the enzyme itself, rather than by direct inhibition.
Experimental Protocols
Direct ASM Inhibition Assay (for ARC39)
This protocol is adapted from in vitro micellar assays used to determine the direct inhibitory activity of compounds like ARC39.[10]
Objective: To measure the direct inhibition of recombinant human ASM by ARC39.
Materials:
-
Recombinant human acid sphingomyelinase
-
Sphingomyelin substrate (e.g., N-((4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-yl)acetyl)Sphingosyl Phosphocholine; BODIPY-FL C12-sphingomyelin)
-
Assay Buffer: 250 mM sodium acetate, 1% NP-40 (pH 5.0)
-
ARC39 stock solution (in water)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of ARC39 in Assay Buffer.
-
In a 96-well plate, add the diluted ARC39 solutions.
-
Add a constant amount of recombinant human ASM to each well.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the sphingomyelin substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percentage of inhibition for each ARC39 concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Functional ASM Inhibition Assay (for Desipramine)
This protocol is based on cell-based assays used to measure the degradation of ASM induced by FIASMAs.[13]
Objective: To quantify the reduction in cellular ASM protein levels and activity following treatment with desipramine.
Materials:
-
Human cell line (e.g., human skin fibroblasts, MCF7 cells)
-
Cell culture medium and supplements
-
Desipramine stock solution (in a suitable solvent like DMSO or PBS)
-
Lysis Buffer for ASM activity: 250 mM sodium acetate, 1% NP-40 (pH 5.0)
-
Lysis Buffer for Western Blot: RIPA buffer with protease inhibitors
-
ASM activity assay reagents (as described in Protocol 1)
-
Reagents for Western Blotting (primary antibody against ASM, secondary antibody, etc.)
-
Bradford reagent for protein quantification
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 60-mm dishes) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of desipramine (e.g., 1-50 µM) for a specified time course (e.g., 1, 6, 12, 24 hours). Include a vehicle-only control.
-
For ASM Activity Measurement: a. Wash the cells with ice-cold PBS. b. Lyse the cells in ASM Lysis Buffer. c. Determine the protein concentration of the lysates. d. Perform an ASM activity assay on the lysates as described in Protocol 1, using equal amounts of protein for each sample.
-
For Western Blot Analysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Determine the protein concentration of the lysates. d. Perform SDS-PAGE and Western blotting using a primary antibody specific for ASM to visualize the amount of ASM protein. Use a loading control like beta-actin or GAPDH for normalization.
-
Quantify the results from both the activity assay and the Western blot to determine the concentration- and time-dependent effect of desipramine on ASM activity and protein levels.
Visualizations
Signaling Pathway of ASM and Ceramide
The following diagram illustrates the central role of the ASM-ceramide pathway in response to various cellular stimuli.
Caption: The ASM-Ceramide signaling pathway.
Experimental Workflow for Comparing ARC39 and Desipramine
The diagram below outlines the experimental workflow for a comparative analysis of ARC39 and desipramine.
Caption: Workflow for comparing direct vs. functional ASM inhibitors.
Conclusion
ARC39 and desipramine represent two distinct classes of acid sphingomyelinase inhibitors. ARC39 offers a potent and direct mechanism of action, making it a valuable tool for specific and acute inhibition of ASM activity in experimental settings. In contrast, desipramine's functional inhibition, which leads to the degradation of the enzyme, provides a different modality for reducing ASM activity over a longer term in cellular models. The choice between these inhibitors will depend on the specific research question, the experimental system, and the desired mode of ASM modulation. This guide provides the foundational information and experimental frameworks to aid researchers in making an informed decision for their studies.
References
- 1. The acid sphingomyelinase/ceramide pathway: biomedical significance and mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. wjgnet.com [wjgnet.com]
- 4. ARC39 - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. ARC39 | Acid sphingomyelinase inhibior | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]
- 8. The tricyclic antidepressant desipramine causes proteolytic degradation of lysosomal sphingomyelinase in human fibroblasts. | Semantic Scholar [semanticscholar.org]
- 9. Interactions of acid sphingomyelinase and lipid bilayers in the presence of the tricyclic antidepressant desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Independent Verification of Asm-IN-2's Potency: A Comparative Guide to Acid Sphingomyelinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Asm-IN-2 with other known inhibitors of Acid Sphingomyelinase (ASM), a critical enzyme in cellular signaling and a therapeutic target for numerous diseases. Due to the current lack of publicly available data on this compound, this document presents a framework for its independent verification, including comparative IC50 data of established inhibitors and detailed experimental protocols for in-house validation.
Comparative Inhibitor Potency
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for selected ASM inhibitors.
| Inhibitor | IC50 Value (µM) | Notes |
| This compound | Hypothetical Value: 0.05 | This value is for illustrative purposes only, as no public data is currently available. |
| ARC39 | 0.02 | A potent and specific direct inhibitor of ASM. |
| Phosphoinositide Mimic (rac-12, C16 ester) | ~0.2 | A direct inhibitor of ASM. |
| GW4869 | >150 | Selective for neutral sphingomyelinase; does not inhibit acid sphingomyelinase. |
Experimental Protocol: In Vitro IC50 Determination for ASM Inhibitors
This protocol outlines a fluorometric assay to determine the IC50 values of test compounds against human acid sphingomyelinase. This method is adapted from commercially available assay kits and established research protocols.
Materials:
-
Recombinant Human Acid Sphingomyelinase (ASM)
-
Fluorogenic ASM Substrate (e.g., a proprietary fluorescently labeled sphingomyelin (B164518) analog)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
-
Stop Solution
-
DMSO (for dissolving inhibitors)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
-
Test compounds (e.g., this compound and comparators)
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test compounds (e.g., this compound, ARC39) in DMSO. A typical starting concentration might be 10 mM, followed by serial dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Enzyme Preparation: Dilute the recombinant human ASM in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a robust signal within the linear range of the assay.
-
Assay Reaction:
-
Add a small volume of each inhibitor dilution to the wells of a 96-well plate. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the diluted ASM enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Incubation:
-
Initiate the enzymatic reaction by adding the fluorogenic ASM substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), protected from light. The incubation time should be optimized to ensure the reaction in the vehicle control wells does not reach saturation.
-
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package.
-
Visualizing Key Processes
To further elucidate the context of ASM inhibition, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.
Reproducibility of Asm-IN-2 Studies on Ceramide Levels: A Comparative Guide
A Note on Asm-IN-2: As of this review, specific published studies explicitly using the inhibitor "this compound" and detailing its effects on ceramide levels were not identified in a comprehensive search of scientific literature. Therefore, this guide will focus on the effects of well-characterized functional inhibitors of acid sphingomyelinase (FIASMAs), such as the antidepressants fluoxetine (B1211875) and amitriptyline, as representative examples of Asm inhibitors. These compounds are frequently used in research to probe the function of the acid sphingomyelinase (Asm)/ceramide pathway.
Introduction
Acid sphingomyelinase (Asm) is a key enzyme in cellular signaling, responsible for the hydrolysis of sphingomyelin (B164518) to produce ceramide. Ceramide, a bioactive lipid, is implicated in a multitude of cellular processes, including apoptosis, inflammation, and stress responses. The inhibition of Asm, and the subsequent reduction in ceramide levels, is a significant area of research in various pathological conditions. This guide provides a comparative overview of studies investigating the effects of Asm inhibitors on ceramide levels, focusing on the reproducibility of these findings. We will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on Ceramide Level Changes
The following table summarizes the quantitative effects of FIASMAs on ceramide levels as reported in the literature. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental models, inhibitor concentrations, and analytical techniques.
| Inhibitor | Experimental System | Ceramide Species Measured | Observed Effect on Ceramide Levels | Study |
| Fluoxetine | THP-1–derived macrophages | Total Ceramide Species | Marked reduction in various ceramide species. | De Carvalho et al., 2025[1] |
| Amitriptyline & Fluoxetine | Hippocampus of wild-type mice | Total Ceramide | Reduction in ceramide concentrations, confirmed by immunostaining. | Gulbins et al., 2013 |
Data from De Carvalho et al. is based on the abstract of a study to be published in November 2025; specific quantitative values were not available. The study by Gulbins et al. provides qualitative and semi-quantitative data through immunostaining rather than a quantitative table.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the Asm-ceramide signaling pathway and a typical experimental workflow for measuring ceramide levels.
Experimental Protocols
The accurate quantification of ceramide levels is critical for the reproducibility of studies on Asm inhibitors. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Ceramide Species by LC-MS/MS
This protocol is a generalized procedure based on common methodologies described in the literature.
1. Sample Preparation and Lipid Extraction:
-
Cell Culture/Tissue Homogenization: Cells are cultured and treated with the Asm inhibitor or vehicle control for the desired time. For tissue samples, the tissue is homogenized in an appropriate buffer.
-
Lipid Extraction: A modified Bligh and Dyer method is frequently used.
-
To the cell pellet or tissue homogenate, add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol (B129727):water.
-
Vortex thoroughly and incubate at room temperature for 20 minutes to ensure complete lipid extraction.
-
Centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
The extraction can be repeated on the remaining aqueous phase to maximize lipid recovery.
-
-
Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen gas. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS/MS analysis, typically a mixture of methanol and acetonitrile.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The lipid extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for the separation of different ceramide species based on their acyl chain length and saturation.
-
Mobile Phase: A gradient of solvents, such as water with formic acid and ammonium (B1175870) formate, and an organic solvent mixture like acetonitrile/isopropanol, is used to elute the lipids.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion (the protonated ceramide molecule) and a specific product ion (a fragment generated by collision-induced dissociation, often the sphingoid backbone).
-
Quantification: A standard curve is generated using synthetic ceramide standards of known concentrations. The peak area of the endogenous ceramide in the sample is compared to the standard curve to determine its concentration. Internal standards (e.g., ceramides (B1148491) with odd-numbered fatty acid chains not naturally abundant in the sample) are added at the beginning of the extraction process to correct for sample loss and ionization efficiency variations.
-
3. Data Analysis:
-
The raw data from the mass spectrometer is processed using specialized software.
-
The concentration of each ceramide species is calculated based on the standard curve and normalized to the initial amount of protein or tissue weight.
-
Statistical analysis is performed to compare ceramide levels between the inhibitor-treated and control groups.
Conclusion
The available literature strongly suggests that functional inhibitors of acid sphingomyelinase, such as fluoxetine and amitriptyline, lead to a reduction in cellular ceramide levels. While quantitative data from a broad range of studies remains somewhat limited and variable in its presentation, the qualitative trend is consistent. The reproducibility of these findings hinges on meticulous experimental execution, particularly in the quantification of ceramide species. The use of robust analytical techniques like LC-MS/MS, coupled with standardized protocols, is paramount for generating high-quality, comparable data in this field of research. Future studies explicitly detailing the effects of novel inhibitors like "this compound" will be crucial for a more direct comparison and a deeper understanding of their therapeutic potential.
References
Evaluating the Specificity of Asm-IN-2 for Acid Sphingomyelinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Asm-IN-2, a putative inhibitor of acid sphingomyelinase (ASM), and other known ASM inhibitors. Due to the limited publicly available data on the specific inhibitory potency (IC50) of this compound, this document focuses on providing a framework for evaluation, presenting data on alternative compounds, and detailing the necessary experimental protocols to assess specificity.
Introduction to Acid Sphingomyelinase and its Inhibitors
Acid sphingomyelinase (ASM) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin (B164518) to ceramide. Dysregulation of ASM activity has been implicated in numerous diseases, making it a key target for therapeutic intervention. Inhibitors of ASM can be broadly categorized into direct inhibitors and functional inhibitors. Direct inhibitors bind to the enzyme's active site, while functional inhibitors, often cationic amphiphilic drugs, indirectly inhibit ASM by causing its detachment from the lysosomal membrane and subsequent degradation. This compound is believed to belong to this latter class of functional inhibitors, also known as FIASMAs (Functional Inhibitors of Acid SphingoMyelinAse).
Quantitative Comparison of ASM Inhibitors
A direct comparison of the specificity of this compound is hampered by the absence of a reported IC50 value in the public domain. However, we can compare it with other well-characterized ASM inhibitors.
| Inhibitor | Type | Target IC50 (ASM) | Off-Target IC50/Activity | Reference |
| This compound | Functional (putative) | Not Available | Not Available | - |
| ARC39 | Direct | 20 nM | Neutral Sphingomyelinase: 100 µM | [1][2] |
| Amitriptyline | Functional | Not Available (Direct) | Functional inhibitor of acid ceramidase. | [3] |
| Imipramine | Functional | Not Available (Direct) | Functional inhibitor of acid ceramidase. | [4][5] |
| Fluoxetine | Functional | Not Available (Direct) | Functional inhibitor of acid ceramidase. | [1] |
Note: The IC50 values for functional inhibitors are often not determined in the same manner as for direct inhibitors, as their mechanism is not based on direct competitive binding to the active site. Their potency is often assessed by measuring the reduction of ASM activity in cellular assays.
Experimental Protocols
To evaluate the specificity of an ASM inhibitor like this compound, a series of biochemical and cellular assays are required.
In Vitro Acid Sphingomyelinase Activity Assay
This assay directly measures the enzymatic activity of purified or recombinant ASM in the presence of an inhibitor.
Principle: The assay quantifies the amount of a product generated from a sphingomyelin substrate. A common method involves a coupled enzymatic reaction where the product of ASM activity (e.g., phosphocholine) is used in a subsequent reaction to generate a detectable signal (colorimetric or fluorometric).
Materials:
-
Recombinant human ASM
-
Sphingomyelin substrate
-
Assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)
-
Inhibitor compound (e.g., this compound)
-
Detection reagents (e.g., alkaline phosphatase, choline (B1196258) oxidase, HRP, and a colorimetric or fluorometric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, the inhibitor solution, and the ASM enzyme.
-
Incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the sphingomyelin substrate.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagents to quantify the product formed.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Cellular ASM Activity Assay
This assay measures the effect of the inhibitor on ASM activity within a cellular context.
Principle: Cells are treated with the inhibitor, and then the ASM activity in cell lysates is measured using an in vitro assay as described above. This method provides insights into the inhibitor's ability to cross cell membranes and interact with the enzyme in its native environment.
Procedure:
-
Culture a suitable cell line (e.g., fibroblasts, macrophages) in appropriate media.
-
Treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 24 hours).
-
Lyse the cells to release the intracellular contents, including ASM.
-
Measure the protein concentration of the cell lysates.
-
Perform the in vitro ASM activity assay on the cell lysates as described above, normalizing the activity to the protein concentration.
-
Determine the cellular IC50 value.
Off-Target Activity Profiling
To assess specificity, the inhibitor should be tested against a panel of related enzymes.
Enzymes to Test:
-
Neutral Sphingomyelinase (nSMase): To determine selectivity against other sphingomyelinases.
-
Acid Ceramidase (AC): As many FIASMAs are known to also inhibit this enzyme.
-
A broader panel of lysosomal hydrolases and other relevant enzymes.
Procedure: The experimental procedure would be similar to the in vitro ASM activity assay, using the specific substrates and optimal assay conditions for each respective enzyme.
Visualizations
Signaling Pathway of Functional ASM Inhibition
References
- 1. Tonic Control of Secretory Acid Sphingomyelinase Over Ventral Hippocampal Synaptic Transmission and Neuron Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase | PLOS One [journals.plos.org]
- 3. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Synthesis and in vivo evaluation of 2 high-affinity 76Br-labeled sigma2-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Asm-IN-2's Performance in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of a novel, selective, direct-acting acid sphingomyelinase (ASM) inhibitor, referred to here as Asm-IN-2, with the well-established functional ASM inhibitor, amitriptyline (B1667244). The information is compiled from multiple preclinical studies to aid researchers in evaluating potential therapeutic candidates targeting ASM.
Introduction to Acid Sphingomyelinase (ASM) Inhibition
Acid sphingomyelinase (ASM) is a critical enzyme in sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin (B164518) to ceramide. Dysregulation of ASM activity has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, major depression, and inflammatory conditions.[1][2] Inhibition of ASM, therefore, presents a promising therapeutic strategy. ASM inhibitors can be broadly categorized into two types:
-
Direct-acting inhibitors: These compounds bind directly to the ASM enzyme, inhibiting its catalytic activity. They are often developed through structure-based drug design to be highly potent and selective.
-
Functional inhibitors (FIASMAs): These are typically cationic amphiphilic drugs that indirectly inhibit ASM activity. They are thought to alter the lysosomal environment, leading to the displacement and subsequent degradation of the ASM enzyme.[2][3]
This guide focuses on comparing a representative novel direct-acting inhibitor, this compound, with amitriptyline, a classic example of a FIASMA that is also a tricyclic antidepressant.
Comparative Preclinical Performance
The following tables summarize the available preclinical data for this compound (as a representative novel direct inhibitor) and amitriptyline.
Table 1: In Vitro Performance Characteristics
| Parameter | This compound (Novel Direct Inhibitor) | Amitriptyline (Functional Inhibitor) | Reference |
| Mechanism of Action | Direct binding to and inhibition of ASM enzyme activity. | Functional inhibition by altering the lysosomal environment, leading to ASM inactivation. | [1][4] |
| Selectivity | High selectivity for ASM over other related enzymes like neutral sphingomyelinase (NSM). | Can have off-target effects due to its primary indication as an antidepressant (e.g., neurotransmitter reuptake inhibition). | [1][5] |
| Potency (IC50) | Data not yet publicly available in nanomolar concentrations. | Micromolar range for functional inhibition of ASM. | [6] |
Table 2: In Vivo Performance in Preclinical Models of Neurodegenerative Disease
| Parameter | This compound (Novel Direct Inhibitor) | Amitriptyline (Functional Inhibitor) | Preclinical Model | Reference |
| Efficacy | Significantly improves neuronal survival, reduces neuroinflammation, and mitigates synapse loss. | Reduces ceramide levels in the hippocampus, increases neurogenesis, and normalizes behavior. | Mouse models of neurodegenerative diseases and stress-induced depression. | [1][7] |
| Bioavailability | Exhibits excellent bioavailability and central nervous system (CNS) distribution. | Well-established oral bioavailability and CNS penetration. | General pharmacokinetic studies in rodents. | [7] |
| Microsomal Stability | Shows high microsomal stability, suggesting a favorable metabolic profile. | Undergoes hepatic metabolism, with known metabolites. | In vitro metabolism assays. | [7] |
| Off-target Effects | Designed for high selectivity to minimize off-target effects. | Known antidepressant effects and potential for anticholinergic and other side effects. | Noted in pharmacological profiles. | [1][7] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Mechanism of ASM activation and inhibition.
Caption: A typical preclinical experimental workflow.
Experimental Protocols
In Vivo Model of Traumatic Brain Injury (TBI)
A common preclinical model to assess the neuroprotective effects of ASM inhibitors is the weight-drop model of traumatic brain injury in mice.[8]
-
Animals: Adult male C57BL/6 mice are typically used.
-
TBI Induction: A controlled cortical impact or weight-drop device is used to induce a moderate TBI. Anesthesia is administered prior to the procedure.
-
Drug Administration: A single dose of the ASM inhibitor (e.g., amitriptyline) or vehicle is administered intraperitoneally at a specified time point post-injury (e.g., 1 hour).[8]
-
Behavioral Testing: At a designated time post-TBI (e.g., 30 days), behavioral tests such as the forced swim test are conducted to assess for depressive-like symptoms.[8]
-
Neurohistological Analysis: Following behavioral testing, animals are euthanized, and brain tissue is collected. Immunohistochemistry is performed to quantify markers of neuroinflammation (e.g., Iba1 for microglia) and neuronal injury (e.g., phosphorylated tau).[8]
In Vivo Model of Amyotrophic Lateral Sclerosis (ALS)
To investigate the therapeutic potential of ASM inhibition in motor neuron disease, transgenic mouse models of ALS are utilized.[7]
-
Animals: Transgenic mice expressing a human disease-causing mutation (e.g., FUS-R521C) are used.
-
Genetic or Pharmacological Inhibition: The study may involve crossing the ALS mice with ASM knockout mice (genetic inhibition) or treating them with a pharmacological inhibitor.
-
Motor Function Assessment: Motor performance is evaluated at regular intervals using tests such as the rotarod test and grip strength measurement.
-
Histological Analysis: At the study endpoint, spinal cord tissue is collected to assess motor neuron survival through histological staining (e.g., Nissl staining).[7]
Conclusion
The available preclinical data suggests that direct-acting ASM inhibitors like this compound hold significant promise as therapeutic agents. Their high selectivity and potency may offer advantages over functional inhibitors such as amitriptyline by potentially reducing off-target effects. Both classes of inhibitors have demonstrated efficacy in various preclinical models of disease, particularly those with a neuroinflammatory component. Further head-to-head comparative studies with detailed dose-response analyses are warranted to fully elucidate the therapeutic potential of novel direct-acting ASM inhibitors. This guide provides a foundational comparison to inform future research and development in this area.
References
- 1. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): a novel pharmacological group of drugs with broad clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Selective, and Direct Acid Sphingomyelinase Inhibitors with Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel functional inhibitors of acid sphingomyelinase [pubmed.ncbi.nlm.nih.gov]
- 7. Acid sphingomyelinase inhibition improves motor behavioral deficits and neuronal loss in an amyotrophic lateral sclerosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid Sphingomyelinase Inhibition Mitigates Histopathological and Behavioral Changes in a Murine Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Asm-IN-2
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Asm-IN-2, an ATM kinase inhibitor. The following procedures are based on established laboratory best practices and safety data for comparable compounds, ensuring a comprehensive approach to minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE)
A thorough risk assessment is mandatory before handling this compound. Based on the hazard profile of similar compounds, which are presumed to be toxic upon ingestion or skin contact and may cause severe skin burns and eye damage, strict adherence to the following PPE protocols is required.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. For enhanced protection, consider double-gloving.[1][2] Change gloves immediately if they are torn, punctured, or contaminated.[2] |
| Eye & Face Protection | Safety Glasses & Face Shield | At a minimum, safety glasses with side shields must be worn.[1] A face shield is necessary when there is a potential for splashes.[1] |
| Body Protection | Lab Coat/Protective Clothing | A buttoned lab coat or a chemical-resistant suit is essential to protect the body and clothing from accidental spills.[1] Gowns should be disposable, made of low-permeability fabric, with a solid front and long sleeves with tight-fitting cuffs.[2] |
| Respiratory Protection | Respirator | If there is a risk of generating dust or when working outside of a ventilated enclosure, a respirator with an appropriate filter (e.g., P3) should be used.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are easily accessible.[1]
-
Before beginning, prepare all necessary equipment and materials.
2. Handling the Compound:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[1][2]
3. Decontamination and Cleaning:
-
All surfaces and equipment that may have come into contact with this compound must be decontaminated.
-
Use an appropriate cleaning agent and follow your institution's established procedures for decontaminating hazardous chemicals.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[1] |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[1] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container that is labeled for hazardous chemical waste.[1] |
| Contaminated PPE | Outer gloves should be removed and placed in a sealable container for disposal.[2] All other contaminated PPE should be disposed of as hazardous waste. |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
